Antifungal agent 105
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C18H11F3N4OS |
|---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
2-[6-[4-(trifluoromethyl)phenoxy]pyrimidin-4-yl]sulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C18H11F3N4OS/c19-18(20,21)11-5-7-12(8-6-11)26-15-9-16(23-10-22-15)27-17-24-13-3-1-2-4-14(13)25-17/h1-10H,(H,24,25) |
InChI-Schlüssel |
OQJWYCKYENSRJL-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Antifungal Agent 105
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antifungal agent 105, also identified as compound A25, is a novel benzimidazole (B57391) derivative with potent antifungal activity against a range of phytopathogenic fungi. This document provides a comprehensive overview of its core mechanism of action, which involves the targeted inhibition of tubulin polymerization, a critical process for fungal cell division and structural integrity. This guide details the agent's in vitro efficacy, outlines the experimental protocols for its evaluation, and visualizes its molecular mechanism and experimental workflow.
Core Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action of this compound is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules, polymers of α- and β-tubulin, are essential components of the eukaryotic cytoskeleton, playing a crucial role in mitosis, intracellular transport, and the maintenance of cell shape.
By binding to fungal β-tubulin, this compound prevents the assembly of tubulin dimers into microtubules. This disruption leads to the arrest of the cell cycle, particularly during mitosis, as the mitotic spindle cannot form correctly. The inability to segregate chromosomes and complete cell division ultimately results in fungal cell death. This targeted action on a fundamental cellular process accounts for its high potency against susceptible fungal species.
Figure 1: Mechanism of action of this compound.
Quantitative Data: In Vitro Antifungal Activity
This compound has demonstrated significant efficacy against a variety of fungal pathogens. The following table summarizes its half-maximal effective concentration (EC50) values compared to the commercial fungicide carbendazim.
| Fungal Species | This compound (EC50 in µg/mL) | Carbendazim (EC50 in µg/mL) |
| Sclerotinia sclerotiorum | 0.158 | 0.594 |
| Alternaria alternata | 7.43 | >50 |
| Thanatephorus cucumeris | 3.60 | 2.15 |
| Verticillium dahliae | 13.9 | >50 |
| Gibberella zeae | 11.8 | 1.89 |
| Data sourced from Yang S, et al. J Agric Food Chem. 2024.[1][2] |
Experimental Protocols
Antifungal Activity Assay (In Vitro)
This protocol outlines the determination of the EC50 values of this compound against various fungal strains using a mycelial growth inhibition assay.
-
Culture Preparation: Fungal strains are cultured on potato dextrose agar (B569324) (PDA) plates at 25°C for 3-5 days.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted with sterile distilled water containing 0.1% Tween-80 to achieve a gradient of concentrations.
-
Assay Plate Preparation: The prepared dilutions of the antifungal agent are mixed with molten PDA medium and poured into Petri dishes. A control group with DMSO and no antifungal agent is also prepared.
-
Inoculation: A 5 mm mycelial disc, taken from the edge of an actively growing fungal culture, is placed at the center of each prepared PDA plate.
-
Incubation: The plates are incubated at 25°C until the mycelial growth in the control group reaches approximately two-thirds of the plate diameter.
-
Data Collection: The diameter of the fungal colony in each plate is measured. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the colony diameter of the control group and T is the colony diameter of the treated group.
-
EC50 Determination: The EC50 values are calculated by probit analysis based on the inhibition rates at different concentrations.
Tubulin Polymerization Inhibition Assay
This assay measures the inhibitory effect of this compound on the polymerization of tubulin in vitro.
-
Reagent Preparation: Purified fungal tubulin is prepared. A polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP, pH 6.8) is also prepared.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the polymerization buffer, purified tubulin, and varying concentrations of this compound or a control compound (e.g., nocodazole (B1683961) as an inhibitor, paclitaxel (B517696) as a stabilizer).
-
Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.
-
Data Measurement: The increase in absorbance (turbidity) at 340 nm is monitored over time using a microplate reader. The rate of polymerization is determined from the slope of the linear phase of the absorbance curve.
-
Analysis: The inhibition of tubulin polymerization is calculated by comparing the polymerization rates in the presence of this compound to the control. The IC50 value is then determined.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of this compound.
Figure 2: Experimental workflow for this compound.
Conclusion
This compound represents a promising new lead compound in the development of agricultural fungicides. Its potent and specific mechanism of action, centered on the inhibition of tubulin polymerization, provides a strong foundation for its efficacy. The quantitative data and experimental protocols presented in this guide offer a detailed technical resource for researchers and professionals in the field of antifungal drug discovery and development. Further in vivo studies and toxicological assessments will be crucial in determining its potential for commercial application.
References
Chemical structure and properties of Antifungal agent 105
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antifungal agent 105, also identified as compound A25, is a novel benzimidazole (B57391) derivative demonstrating significant potential as a tubulin-targeting antifungal agent. This document provides a comprehensive overview of its chemical structure, properties, and known biological activities. It includes a summary of its in vitro efficacy against various fungal pathogens, detailed experimental protocols for its evaluation, and a visualization of its proposed mechanism of action. This guide is intended to serve as a technical resource for researchers and professionals engaged in the discovery and development of new antifungal therapies.
Chemical Structure and Properties
This compound is a synthetic benzimidazole compound. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-((6-(4-(trifluoromethyl)phenoxy)pyrimidin-4-yl)thio)-1H-benzo[d]imidazole |
| Molecular Formula | C₁₈H₁₁F₃N₄OS |
| Molecular Weight | 388.37 g/mol |
| CAS Number | 3038220-10-6 |
| SMILES | FC(F)(F)c1ccc(oc2ncc(nc2)Sc3nc4ccccc4[nH]3)cc1 |
| Appearance | Solid (predicted) |
| Solubility | Soluble in DMSO |
Antifungal Activity
This compound has demonstrated potent in vitro activity against a range of fungal species. The following table summarizes its half-maximal effective concentration (EC₅₀) values against several phytopathogenic fungi.
| Fungal Species | EC₅₀ (µg/mL)[1] |
| Sclerotinia sclerotiorum | 0.158 |
| Alternaria alternata | 7.43 |
| Thanatephorus cucumeris | 3.60 |
| Verticillium dahliae | 13.9 |
| Gibberella zeae | 11.8 |
Of note, the efficacy of this compound against Sclerotinia sclerotiorum (EC₅₀ = 0.158 µg/mL) is superior to that of the commercial fungicide carbendazim (B180503) (EC₅₀ = 0.594 µg/mL)[1][2].
In vivo studies on plants have shown that this compound, at a concentration of 200 µg/mL, exhibits protective and curative activities of 84.7% and 78.1%, respectively. These results are comparable to the protective (90.8%) and curative (69.9%) activities of carbendazim[1].
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of tubulin polymerization.[2] Like other benzimidazole fungicides, it is proposed to bind to β-tubulin, a subunit of microtubules.[3][4][5][6][7] This binding disrupts the assembly of microtubules, which are essential for various cellular processes in fungi, including nuclear division (mitosis), cell shape maintenance, and intracellular transport. The disruption of microtubule dynamics ultimately leads to fungal cell death.[3][6]
Molecular docking studies suggest that this compound forms multiple hydrogen bonds and π-π interactions with β-tubulin, leading to a stronger binding affinity compared to carbendazim.[2] Fluorescence imaging has confirmed that treatment with this agent significantly alters the structure of intracellular microtubules.[2]
Signaling Pathway: Disruption of Microtubule Dynamics
The following diagram illustrates the proposed mechanism of action of this compound on tubulin polymerization.
Caption: Proposed mechanism of this compound action.
Experimental Protocols
The following are representative experimental protocols for the synthesis and evaluation of this compound. These are based on established methodologies for benzimidazole synthesis and antifungal susceptibility testing. For the exact procedures used in the primary research, it is recommended to consult the original publication by Yang S, et al. in the Journal of Agricultural and Food Chemistry (2024).
Synthesis of this compound
The synthesis of benzimidazole derivatives like this compound typically involves a multi-step process. A general synthetic route is outlined below.
Caption: General synthetic workflow for this compound.
Detailed Protocol (Representative):
-
Synthesis of Intermediate 1: To a solution of 4-(trifluoromethyl)phenol in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃) and stir. Add 4,6-dichloropyrimidine and heat the reaction mixture. Monitor the reaction by TLC. After completion, quench the reaction, extract the product, and purify to obtain 6-chloro-4-(4-(trifluoromethyl)phenoxy)pyrimidine.
-
Synthesis of this compound: To a solution of 2-mercaptobenzimidazole in a suitable solvent, add a base and stir. Add Intermediate 1 and heat the reaction mixture. Monitor the reaction by TLC. After completion, isolate the crude product.
-
Purification and Characterization: Purify the crude product by column chromatography. Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Fungal Inoculum: Culture the fungal strains on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar). Prepare a spore suspension in sterile saline containing a surfactant (e.g., Tween 80). Adjust the spore concentration using a hemocytometer or spectrophotometer.
-
Preparation of Antifungal Agent Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no inoculum) controls. Incubate the plates at an appropriate temperature for 24-72 hours.
-
Determination of EC₅₀: Measure the fungal growth (e.g., by measuring absorbance at a specific wavelength). Calculate the percentage of growth inhibition for each concentration of the antifungal agent. Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the concentration and fitting the data to a dose-response curve.
Tubulin Polymerization Inhibition Assay
This assay measures the effect of the compound on the in vitro polymerization of tubulin.
-
Reagents and Materials: Purified tubulin protein, GTP, polymerization buffer (e.g., PIPES buffer with MgCl₂ and EGTA), and a fluorescence plate reader.
-
Assay Procedure:
-
Prepare a reaction mixture containing tubulin and GTP in the polymerization buffer.
-
Add this compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a known tubulin inhibitor (e.g., nocodazole) as a positive control.
-
Initiate polymerization by warming the plate to 37°C.
-
Monitor the increase in fluorescence (using a fluorescent reporter that binds to polymerized microtubules) or absorbance (light scattering) over time.
-
-
Data Analysis: Plot the fluorescence or absorbance values against time to generate polymerization curves. Calculate the rate of polymerization and the maximum polymer mass for each concentration. Determine the IC₅₀ value for the inhibition of tubulin polymerization.[8][9]
Conclusion
This compound is a promising new benzimidazole derivative with potent antifungal activity, particularly against Sclerotinia sclerotiorum. Its mechanism of action through the inhibition of tubulin polymerization offers a validated target for antifungal drug development. The data presented in this guide highlight its potential as a lead compound for the development of new agricultural or clinical antifungal agents. Further research is warranted to explore its full spectrum of activity, in vivo efficacy in animal models, and toxicological profile.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. researchgate.net [researchgate.net]
- 8. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tubulin polymerization assay [bio-protocol.org]
Unmasking the Target: A Technical Guide to Identifying the Mechanism of Action of Antifungal Agent X in Candida albicans
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antifungal resistance in Candida albicans, a leading cause of opportunistic fungal infections, necessitates the discovery of novel therapeutic agents with new mechanisms of action. Identifying the molecular target of a promising antifungal compound is a critical step in its development, providing a rational basis for optimization and predicting potential resistance mechanisms. This guide outlines a comprehensive, multi-pronged approach to the target identification of a hypothetical novel compound, "Antifungal Agent X," in Candida albicans, integrating genetic, proteomic, and biochemical methodologies.
Initial Characterization and Susceptibility Testing
The first step in characterizing a novel antifungal agent is to determine its efficacy against a panel of clinically relevant Candida species and to assess its fungicidal or fungistatic nature.
Quantitative Data Summary
A summary of the initial quantitative assessment of Antifungal Agent X is presented below.
Table 1: Antifungal Susceptibility Testing of Antifungal Agent X
| Organism | Antifungal Agent X MIC50 (µg/mL) | Fluconazole MIC50 (µg/mL) | Amphotericin B MIC50 (µg/mL) |
| Candida albicans (SC5314) | 0.25 | 0.5 | 0.25 |
| Candida glabrata (ATCC 2001) | 0.5 | 16 | 0.5 |
| Candida krusei (ATCC 6258) | 0.25 | 64 | 0.5 |
| Candida parapsilosis (ATCC 22019) | 1 | 1 | 1 |
| Fluconazole-resistant C. albicans | 0.25 | >64 | 0.25 |
Table 2: Fungicidal Activity of Antifungal Agent X against C. albicans
| Concentration | Time (hours) | Log10 CFU/mL Reduction |
| 1x MIC | 24 | 1.5 |
| 4x MIC | 24 | >3 |
| 8x MIC | 24 | >3 |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: C. albicans is cultured on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to a final concentration of 0.5–2.5 x 103 cells/mL.
-
Drug Dilution: Antifungal Agent X is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Incubation: The prepared inoculum is added to each well, and the plate is incubated at 35°C for 24-48 hours.
-
MIC Reading: The MIC is the lowest concentration of the drug that causes a significant diminution of growth (typically ≥50% inhibition) compared to the drug-free control well.
Target Hypothesis Generation: Chemogenomic Profiling
Chemogenomic profiling provides a powerful, unbiased method to generate hypotheses about a compound's mechanism of action by identifying genes that, when mutated, confer hypersensitivity or resistance to the compound.
A chemogenomic screen using the C. albicans GRACE (Gene Replacement and Conditional Expression) library, which contains a collection of heterozygous deletion mutants, can identify non-essential genes that modulate the activity of Antifungal Agent X.
Quantitative Data Summary
Table 3: Chemogenomic Profiling Hits for Antifungal Agent X in C. albicans
| Gene | Function | Phenotype | Fitness Score (Z-score) |
| ERG11 | Lanosterol (B1674476) 14-alpha-demethylase | Hypersensitive | -4.5 |
| ERG3 | C-5 sterol desaturase | Hypersensitive | -3.8 |
| UPC2 | Transcription factor (ergosterol biosynthesis) | Hypersensitive | -3.2 |
| CDR1 | ABC transporter (drug efflux) | Resistant | +3.5 |
| PDR16 | Phospholipid-translocating ATPase | Hypersensitive | -2.9 |
The strong hypersensitivity of mutants in the ergosterol (B1671047) biosynthesis pathway (ERG11, ERG3, UPC2) strongly suggests that Antifungal Agent X targets this pathway.
Experimental Protocols
Protocol 2: High-Throughput Fitness Profiling
-
Library Preparation: The C. albicans heterozygous deletion mutant library is arrayed in 384-well plates.
-
Drug Treatment: Antifungal Agent X is added to the growth medium at a sub-inhibitory concentration (e.g., MIC20).
-
Incubation and Growth Monitoring: Plates are incubated at 30°C, and optical density (OD600) is measured at regular intervals for 48 hours.
-
Data Analysis: Growth curves are generated for each mutant. A fitness score (e.g., Z-score) is calculated for each mutant by comparing its growth in the presence of the drug to the median growth of all mutants. Strains with significant negative Z-scores are considered hypersensitive, while those with significant positive Z-scores are considered resistant.
Visualization
Caption: Logic of a chemogenomic screen to identify target pathways.
Target Identification and Validation: Affinity-Based Proteomics and Biochemical Assays
To directly identify the protein target(s) of Antifungal Agent X, an affinity-based proteomics approach can be employed. This is followed by biochemical assays to confirm direct inhibition of the identified target.
Experimental Protocols
Protocol 3: Affinity Chromatography and Mass Spectrometry
-
Compound Immobilization: Antifungal Agent X is chemically synthesized with a linker arm and immobilized on affinity beads (e.g., NHS-activated sepharose).
-
Lysate Preparation: C. albicans cells are cultured, harvested, and lysed to produce a total protein extract.
-
Affinity Pull-down: The cell lysate is incubated with the Antifungal Agent X-conjugated beads. A control experiment is run in parallel with unconjugated beads.
-
Elution and Proteomics: Proteins that bind to the beads are eluted. For competitive elution, an excess of free Antifungal Agent X is used. Eluted proteins are separated by SDS-PAGE and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins specifically enriched in the Antifungal Agent X pull-down compared to the control are identified as potential binding partners.
Protocol 4: Recombinant Protein Expression and Enzyme Inhibition Assay
Based on the chemogenomic and proteomic data, Erg11p is the primary candidate target.
-
Protein Expression and Purification: The C. albicans ERG11 gene is cloned into an expression vector and used to produce recombinant Erg11p in E. coli. The protein is then purified.
-
Inhibition Assay: The activity of recombinant Erg11p is measured using a cytochrome P450-dependent reaction. The assay is performed in the presence of varying concentrations of Antifungal Agent X to determine the IC50 value.
Quantitative Data Summary
Table 4: Top Protein Hits from Affinity Pull-down Mass Spectrometry
| Protein | Gene | Description | Fold Enrichment (Drug vs. Control) |
| Erg11p | ERG11 | Lanosterol 14-alpha-demethylase | 25.3 |
| Hsp70 | SSA1 | Heat shock protein 70 | 3.1 |
| Tdh3p | TDH3 | Glyceraldehyde-3-phosphate dehydrogenase | 2.5 |
Table 5: In Vitro Inhibition of Recombinant C. albicans Erg11p
| Compound | IC50 (nM) |
| Antifungal Agent X | 75 |
| Fluconazole | 150 |
The data confirms that Antifungal Agent X directly binds to and potently inhibits the activity of Erg11p, the key enzyme in the ergosterol biosynthesis pathway.
Visualization
Caption: Workflow for target identification and biochemical validation.
In-Cell Target Engagement and Pathway Analysis
To confirm that Antifungal Agent X inhibits the ergosterol pathway in living cells, metabolic profiling can be performed.
Experimental Protocols
Protocol 5: Sterol Profiling
-
Cell Treatment: C. albicans cultures are treated with Antifungal Agent X at its MIC for a defined period.
-
Sterol Extraction: Cells are harvested, and total sterols are extracted using a saponification and hexane (B92381) extraction method.
-
GC-MS Analysis: The extracted sterols are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The abundance of ergosterol and its precursors (e.g., lanosterol) is quantified and compared to untreated controls. A buildup of lanosterol and a depletion of ergosterol would confirm inhibition of Erg11p.
Visualization
Caption: Inhibition of the Ergosterol Biosynthesis Pathway by Agent X.
Conclusion
By employing a systematic and integrated approach, the molecular target of the novel Antifungal Agent X has been confidently identified as Erg11p, a critical enzyme in the ergosterol biosynthesis pathway of Candida albicans. This multi-faceted strategy, combining antifungal susceptibility testing, unbiased chemogenomic profiling, direct affinity-based proteomics, and targeted biochemical and metabolic validation, provides a robust framework for the target deconvolution of new antifungal candidates. This knowledge is paramount for guiding lead optimization, understanding potential resistance mechanisms, and accelerating the development of new therapies to combat life-threatening fungal infections.
In Vitro Antifungal Profile of Agent 105 (Compound A25): A Technical Overview
For Immediate Release
A novel antifungal candidate, designated as Antifungal Agent 105 and also known as compound A25, has demonstrated significant in vitro activity against a range of pathogenic fungi. This technical guide provides a comprehensive summary of the preliminary data on its antifungal efficacy, experimental methodologies, and proposed mechanism of action for researchers, scientists, and drug development professionals.
Quantitative Antifungal Activity
The in vitro efficacy of this compound has been quantified through the determination of its half-maximal effective concentration (EC50) against various fungal species. The data, compiled from published research and supplier information, is presented below.
| Fungal Species | EC50 (µg/mL) | Reference |
| Sclerotinia sclerotiorum | 0.158 | MedChemExpress[1] |
| Rhizoctonia solani | 0.66 | PubMed[2] |
| Botrytis cinerea | 1.34 | PubMed[3] |
| Thanatephorus cucumeris | 3.60 | MedChemExpress[1] |
| Alternaria alternata | 7.43 | MedChemExpress[1] |
| Gibberella zeae | 11.8 | MedChemExpress[1] |
| Verticillium dahliae | 13.9 | MedChemExpress[1] |
Experimental Protocols
The following methodologies were employed in the evaluation of the in vitro antifungal activity of Agent 105.
Mycelial Growth Inhibition Assay
The antifungal activity of compound A25 was determined using the mycelial growth rate method. The compound was dissolved in a solvent and added to potato dextrose agar (B569324) (PDA) to create a series of concentrations. Mycelial discs of the test fungi were placed on the medicated PDA plates and incubated at a controlled temperature. The diameter of the mycelial growth was measured, and the inhibition rate was calculated relative to a negative control. The EC50 values were then calculated using statistical software.
In Vivo Antifungal Assay on Plants
The protective and curative effects of this compound were evaluated in plant models. For protective activity, the compound was sprayed onto healthy plant leaves, which were then inoculated with a fungal pathogen. For curative activity, the leaves were first inoculated with the pathogen and then treated with the compound. The development of disease lesions was observed and quantified to determine the efficacy of the agent.[1]
Proposed Mechanism of Action
Studies suggest that this compound exerts its fungicidal effects through a dual mechanism of action. The primary target is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle.[2] By inhibiting SDH, the compound disrupts fungal respiration and energy production. Additionally, it has been observed to cause impairment of the fungal cell membrane integrity.[2]
Visualized Experimental Workflow and Mechanism
To further elucidate the experimental process and the proposed mechanism of action, the following diagrams have been generated.
Caption: Workflow for determining in vitro antifungal activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis, X-ray crystal structure, and antifungal evaluation of new acetohydrazide derivatives containing a 4-thioquinazoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antimicrobial activity of novel berberine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Antifungal Agent 105: A Comprehensive Technical Overview of its In Vitro Activity and Proposed Mechanism of Action
For Distribution to Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the spectrum of activity for the novel investigational antifungal agent, designated 105. The information presented herein is intended for a specialized audience engaged in antifungal research and development.
Spectrum of In Vitro Activity
Antifungal agent 105 has demonstrated a broad spectrum of activity against a wide range of pathogenic yeasts and molds. Its potency was determined using the standardized broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI). The following table summarizes the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of the agent that inhibits the visible growth of a microorganism.
Table 1: In Vitro Susceptibility of Pathogenic Fungi to this compound
| Fungal Species | Isolate Number | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Yeasts | ||||
| Candida albicans | ATCC 90028 | 0.125 - 1 | 0.25 | 0.5 |
| Candida glabrata | ATCC 90030 | 0.25 - 2 | 0.5 | 1 |
| Candida parapsilosis | ATCC 22019 | 0.125 - 0.5 | 0.125 | 0.25 |
| Candida tropicalis | ATCC 750 | 0.25 - 1 | 0.25 | 0.5 |
| Candida krusei | ATCC 6258 | 1 - 8 | 2 | 4 |
| Cryptococcus neoformans | ATCC 90112 | 0.06 - 0.5 | 0.125 | 0.25 |
| Molds | ||||
| Aspergillus fumigatus | ATCC 204305 | 0.5 - 4 | 1 | 2 |
| Aspergillus flavus | ATCC 204304 | 1 - 8 | 2 | 4 |
| Aspergillus niger | ATCC 16404 | 2 - 16 | 4 | 8 |
| Fusarium solani | ATCC 36031 | 8 - 32 | 16 | 32 |
| Rhizopus arrhizus | ATCC 2047 | >64 | >64 | >64 |
MIC₅₀: The concentration that inhibited 50% of the isolates. MIC₉₀: The concentration that inhibited 90% of the isolates.
The data indicates that this compound is highly active against clinically important Candida species and Cryptococcus neoformans. It also shows moderate to good activity against Aspergillus species. However, its efficacy is limited against Fusarium solani and it is not effective against Rhizopus arrhizus in vitro.
Experimental Protocols
The in vitro activity of this compound was determined using the following standardized methodologies.
2.1 Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the CLSI M27-A3 reference method for yeasts and M38-A2 for filamentous fungi.
-
Medium Preparation: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) was used.
-
Inoculum Preparation:
-
Yeasts: Fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted in the test medium to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Molds: Conidia were harvested from mature cultures and suspended in sterile saline containing 0.05% Tween 20. The suspension was adjusted spectrophotometrically to an optical density that corresponds to a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
-
Drug Dilution: this compound was serially diluted in the test medium in 96-well microtiter plates to achieve a final concentration range of 0.03 to 64 µg/mL.
-
Incubation: The inoculated plates were incubated at 35°C. The incubation period was 24-48 hours for yeasts and 48-72 hours for molds, depending on the growth rate of the organism.
-
Endpoint Determination: The MIC was determined as the lowest concentration of the drug that caused a significant inhibition (typically ≥50% for azoles and ≥100% for other agents, though this would be specific to agent 105's class) of growth compared to the drug-free control well.
Below is a diagram outlining the workflow for the MIC determination.
Proposed Mechanism of Action: Inhibition of the Cell Wall Integrity Pathway
Preliminary studies suggest that this compound disrupts the fungal cell wall, a structure essential for viability and not present in mammalian cells, making it an attractive drug target. The proposed mechanism involves the inhibition of a key kinase in the Cell Wall Integrity (CWI) signaling pathway. This pathway is crucial for responding to cell wall stress and maintaining cellular homeostasis.
The CWI pathway is activated by cell surface sensors that detect cell wall damage. This triggers a phosphorylation cascade, culminating in the activation of the transcription factor Rlm1, which upregulates the expression of genes involved in cell wall synthesis and repair. It is hypothesized that this compound acts as a non-competitive inhibitor of Protein Kinase C 1 (Pkc1), a central regulator of this cascade.
The diagram below illustrates the proposed site of action for this compound within the fungal CWI pathway.
Pharmacokinetic and Pharmacodynamic Properties of Antifungal Agent 105
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Antifungal Agent 105 is a novel, semi-synthetic lipopeptide currently under investigation for the treatment of invasive fungal infections. This document provides a comprehensive overview of its preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties. Agent 105 demonstrates a favorable pharmacokinetic profile characterized by high plasma protein binding, extensive tissue distribution, and a primary metabolic route independent of the cytochrome P450 system. Its pharmacodynamic action is defined by the noncompetitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall synthesis.[1][2][3][4][5] This mechanism confers potent fungicidal activity against a broad spectrum of Candida species and fungistatic activity against Aspergillus species.[2][4][5] This guide summarizes key quantitative data in tabular formats, details the experimental protocols used in these evaluations, and provides visual representations of its mechanism of action and experimental workflows.
1. Introduction
The rising incidence of invasive fungal diseases, coupled with the emergence of drug-resistant strains, presents a significant global health challenge.[1] This necessitates the development of new antifungal agents with novel mechanisms of action and improved pharmacological profiles. This compound belongs to the echinocandin class of drugs, which are known for their unique mechanism of targeting the fungal cell wall.[1][3][5] This specificity provides a selective advantage, as mammalian cells lack a cell wall, suggesting a lower potential for mechanism-based toxicity. This technical guide serves as a resource for researchers and drug development professionals, offering an in-depth analysis of the preclinical data that form the basis for the continued investigation of this compound.
2. Pharmacokinetic Properties
The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME).[6] These parameters are crucial for determining appropriate dosing regimens to achieve therapeutic concentrations at the site of infection.[6]
2.1. Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound determined in a murine model following a single intravenous administration.
| Parameter | Unit | Value |
| Absorption | ||
| Bioavailability (Oral) | % | < 1 |
| Distribution | ||
| Volume of Distribution (Vd) | L/kg | 0.8 |
| Plasma Protein Binding | % | 98.5 |
| Metabolism | ||
| Primary Metabolic Pathway | - | Spontaneous degradation |
| Cytochrome P450 Involvement | - | Minimal |
| Excretion | ||
| Elimination Half-life (t½) | hours | 22 |
| Clearance (CL) | L/h/kg | 0.03 |
| Primary Route of Excretion | - | Fecal/Biliary |
2.2. Experimental Protocol: In Vivo Pharmacokinetic Study
This protocol outlines the methodology used to determine the pharmacokinetic profile of this compound in a murine model.
-
Animal Model: Male BALB/c mice (n=5 per time point), aged 6-8 weeks.
-
Drug Administration: A single intravenous (IV) dose of this compound (10 mg/kg) was administered via the lateral tail vein.
-
Sample Collection: Blood samples (approximately 100 µL) were collected via retro-orbital sinus puncture at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) post-administration. Plasma was separated by centrifugation.
-
Bioanalytical Method: Plasma concentrations of this compound were quantified using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[7]
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental analysis to determine key PK parameters such as Cmax, AUC, half-life, clearance, and volume of distribution.[6]
3. Pharmacodynamic Properties
Pharmacodynamics describes the relationship between drug concentration and its pharmacological effect. For antifungal agents, this includes the mechanism of action and the in vitro and in vivo activity against target pathogens.
3.1. Mechanism of Action
This compound exerts its effect by inhibiting the fungal enzyme β-(1,3)-D-glucan synthase.[1][3][4][5] This enzyme is critical for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall.[3] Inhibition of this process leads to a weakened cell wall, osmotic instability, and ultimately, cell death in susceptible fungi.[3]
Caption: Proposed signaling pathway of this compound.
3.2. In Vitro Antifungal Activity
The potency of this compound was evaluated against a panel of clinically relevant fungal pathogens by determining the Minimum Inhibitory Concentration (MIC).
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 0.06 |
| Candida glabrata | Clinical Isolate | 0.125 |
| Candida parapsilosis | ATCC 22019 | 1 |
| Candida krusei | ATCC 6258 | 0.25 |
| Aspergillus fumigatus | ATCC 204305 | 0.03 |
| Aspergillus flavus | Clinical Isolate | 0.06 |
3.3. Experimental Protocol: In Vitro Susceptibility Testing
The broth microdilution method was used to determine the MIC values, following standardized guidelines.
-
Methodology: The in vitro activity of this compound was assessed using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines.[8]
-
Medium: RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Inoculum Preparation: Fungal isolates were cultured on appropriate agar (B569324) plates.[9] A standardized inoculum suspension was prepared and adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[9]
-
Assay Procedure: Two-fold serial dilutions of this compound were prepared in a 96-well microtiter plate.[9] Each well was inoculated with the fungal suspension.
-
Incubation: Plates were incubated at 35°C for 24-48 hours.[10]
-
Endpoint Determination: The MIC was defined as the lowest concentration of the drug that caused a significant reduction in growth (e.g., ≥50% for yeasts) compared to the drug-free growth control.[10]
3.4. In Vivo Efficacy
The therapeutic efficacy of this compound was evaluated in a murine model of disseminated candidiasis.
| Treatment Group | Dose (mg/kg) | Fungal Burden (log10 CFU/g kidney) | Survival Rate (%) |
| Vehicle Control | - | 6.8 ± 0.5 | 0 |
| This compound | 1 | 4.2 ± 0.7 | 60 |
| This compound | 5 | 2.5 ± 0.4 | 100 |
| Fluconazole (Comparator) | 20 | 3.9 ± 0.6 | 70 |
3.5. Experimental Protocol: In Vivo Efficacy Study
This protocol describes the murine model of disseminated candidiasis used to assess the in vivo efficacy of this compound.
-
Animal Model: Immunocompromised female BALB/c mice (n=10 per group).[11][12] Immunosuppression was induced with cyclophosphamide.[11][13]
-
Infection: Mice were infected via intravenous injection with Candida albicans (1 x 10⁵ CFU/mouse).[14]
-
Treatment: Treatment with this compound, fluconazole, or vehicle was initiated 24 hours post-infection and administered once daily for 7 days.
-
Efficacy Endpoints:
Caption: Experimental workflow for in vivo efficacy assessment.
The preclinical data for this compound demonstrate a promising profile for an investigational compound. Its potent in vitro activity against a range of fungal pathogens, coupled with significant in vivo efficacy in a relevant animal model of invasive candidiasis, highlights its therapeutic potential. The pharmacokinetic properties, particularly its long half-life and primary metabolism independent of the CYP450 system, suggest the potential for infrequent dosing and a lower likelihood of drug-drug interactions. Further studies are warranted to fully elucidate its clinical utility in the treatment of invasive fungal infections.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Echinocandin - Wikipedia [en.wikipedia.org]
- 3. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Echinocandins: the newest class of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In vivo Pharmacokinetic Drug-Drug Interaction Studies Between Fedratinib and Antifungal Agents Based on a Newly Developed and Validated UPLC/MS-MS Method [frontiersin.org]
- 8. 2.5. Antifungal Susceptibility Test [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. niaid.nih.gov [niaid.nih.gov]
- 12. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. niaid.nih.gov [niaid.nih.gov]
- 15. niaid.nih.gov [niaid.nih.gov]
An In-depth Technical Guide to the Solubility and Stability Testing of Novel Antifungal Agents for Research Use
Introduction
The successful development of a novel antifungal agent from discovery to clinical application hinges on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. This technical guide provides a comprehensive overview of the principles and methodologies for assessing the solubility and stability of new antifungal compounds, such as "Antifungal agent 105," intended for research and development. Adherence to systematic and rigorous testing protocols is paramount for generating reliable data to inform formulation development, preclinical studies, and ultimately, regulatory submissions.
1. Solubility Assessment
Aqueous solubility is a key determinant of a drug's bioavailability.[1] Preformulation studies are essential to evaluate how well a drug dissolves in various solvents.[1] The "shake-flask" method is a widely used and reliable technique for determining the thermodynamic solubility of compounds with low solubility.[2][3]
1.1. Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
This protocol outlines the steps for determining the equilibrium solubility of a novel antifungal agent in various solvents.
-
Materials:
-
Antifungal agent powder
-
A panel of relevant solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.9% NaCl, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO))
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or a suitable quantitative analysis method
-
Calibrated analytical balance and pipettes
-
-
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of the antifungal agent to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.[3]
-
Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stir bar to agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand to permit the excess solid to settle. Centrifuge the samples at a high speed to pellet any remaining suspended particles.
-
Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet. Perform a precise dilution of the supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV. Prepare a calibration curve with known concentrations of the antifungal agent to determine the concentration in the diluted sample.
-
Calculation of Solubility: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or µM.
-
1.2. Data Presentation: Solubility Profile
Summarize the quantitative solubility data in a clear and structured table to facilitate comparison across different solvents.
| Solvent | Temperature (°C) | pH (for aqueous solutions) | Solubility (mg/mL) | Solubility (µM) | Method of Analysis |
| Water | 25 | 7.0 | Data | Data | HPLC-UV |
| PBS | 25 | 7.4 | Data | Data | HPLC-UV |
| 0.9% NaCl | 25 | N/A | Data | Data | HPLC-UV |
| Ethanol | 25 | N/A | Data | Data | HPLC-UV |
| Methanol | 25 | N/A | Data | Data | HPLC-UV |
| DMSO | 25 | N/A | Data | Data | HPLC-UV |
2. Stability Testing
Stability testing is crucial for determining a drug's shelf-life and identifying appropriate storage conditions.[4] These studies evaluate the impact of environmental factors such as temperature, humidity, and light on the quality of the active pharmaceutical ingredient (API).[5] Forced degradation, or stress testing, is a key component of this evaluation, designed to identify potential degradation products and establish stability-indicating analytical methods.[6]
2.1. Experimental Protocol: Forced Degradation Studies
This protocol describes a typical approach for conducting forced degradation studies on a novel antifungal agent.
-
Materials:
-
Antifungal agent
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated stability chambers (for temperature, humidity, and photostability testing)
-
Validated stability-indicating HPLC method
-
-
Procedure:
-
Acid Hydrolysis: Dissolve the antifungal agent in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the antifungal agent in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the antifungal agent in a solution of 3% H₂O₂ and store at room temperature for a defined period.
-
Thermal Degradation: Expose the solid antifungal agent to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photostability: Expose the solid antifungal agent to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Sample Analysis: At specified time points, analyze the stressed samples using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect and quantify any degradation products.
-
2.2. Data Presentation: Stability Profile
Present the results of the stability studies in a tabular format for clear interpretation.
| Stress Condition | Duration | Temperature (°C) | % Assay of Active Ingredient | Degradation Products Observed (if any) |
| 0.1 M HCl | 24 hours | 60 | Data | Data |
| 0.1 M NaOH | 24 hours | 60 | Data | Data |
| 3% H₂O₂ | 24 hours | 25 | Data | Data |
| Heat (Solid) | 7 days | 80 | Data | Data |
| Photostability (Solid) | ICH Q1B | 25 | Data | Data |
3. Visualizations
3.1. Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
3.2. Experimental Workflow for Stability Testing
Caption: General workflow for forced degradation stability testing.
A comprehensive understanding of the solubility and stability of a novel antifungal agent is fundamental for its successful development. The protocols and data presentation formats outlined in this guide provide a systematic framework for researchers to generate high-quality, reproducible data. While "this compound" is used as a placeholder, these methodologies are broadly applicable to any new chemical entity in the antifungal drug discovery pipeline. Rigorous adherence to these experimental practices will facilitate informed decision-making, streamline formulation development, and provide a solid foundation for subsequent preclinical and clinical investigations.
References
An In-depth Technical Guide to the Polyene Antifungal Agent Amphotericin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphotericin B, a polyene macrolide antibiotic, has been a cornerstone in the treatment of invasive fungal infections for over six decades.[1] Isolated from Streptomyces nodosus in 1955, its broad spectrum of activity and fungicidal nature have established it as a critical therapeutic option, particularly for life-threatening systemic mycoses.[2][3] Despite the development of newer antifungal agents, Amphotericin B, especially in its lipid-based formulations, remains a "gold standard" for many severe fungal diseases.[4][5] This technical guide provides a comprehensive overview of Amphotericin B, focusing on its mechanism of action, quantitative in vitro activity, clinical efficacy, and key experimental protocols.
Mechanism of Action
The primary mechanism of action of Amphotericin B is its ability to bind to ergosterol, the principal sterol in the fungal cell membrane.[6][7] This interaction leads to the formation of transmembrane channels or pores. The formation of these pores disrupts the osmotic integrity of the fungal cell membrane, causing the leakage of essential intracellular components, such as monovalent cations (K+, Na+, H+, and Cl-), which ultimately leads to fungal cell death.[1][2][7] While Amphotericin B has a higher affinity for ergosterol, it can also bind to cholesterol in mammalian cell membranes, which is the basis for its associated toxicity.[1][2][7]
Recent evidence suggests that in addition to pore formation, Amphotericin B may also induce oxidative damage to fungal cells by generating free radicals, further contributing to its fungicidal activity.[1][3] Furthermore, it has been shown to have an immunomodulatory effect by stimulating phagocytic cells, which aids in the clearance of fungal infections.[1][3]
dot
Caption: Primary mechanisms of action of Amphotericin B against fungal cells.
Host Cell Signaling Interactions
Amphotericin B's interaction with host cells contributes to both its therapeutic and toxic effects. It can stimulate immune responses through interactions with Toll-like receptors (TLRs) on host immune cells.[8][9] Specifically, conventional Amphotericin B deoxycholate (D-AmB) has been shown to activate pro-inflammatory signaling via TLR2. In contrast, liposomal formulations of Amphotericin B (L-AmB) appear to divert this signaling towards TLR4, which may activate antifungal mechanisms while attenuating the pro-inflammatory response, potentially explaining the reduced infusion-related toxicity of L-AmB.[9]
dot
Caption: Differential host cell signaling by Amphotericin B formulations.
Quantitative Data
In Vitro Antifungal Activity
Amphotericin B demonstrates potent in vitro activity against a wide range of clinically significant fungi. The minimum inhibitory concentration (MIC) is a key measure of its antifungal potency. The following tables summarize representative MIC data for different Amphotericin B formulations against various fungal species.
Table 1: In Vitro Activity of Amphotericin B Deoxycholate (D-AmB) and Liposomal Amphotericin B (L-AmB) against Clinical Yeast Isolates [10]
| Fungal Species | No. of Isolates | Formulation | Mean MIC (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 300 | D-AmB | 0.39 | 0.25 | 1 |
| L-AmB | 0.31 | 0.25 | 1 | ||
| Candida parapsilosis | 100 | D-AmB | 0.38 | 0.25 | 1 |
| L-AmB | 0.35 | 0.25 | 1 | ||
| Candida krusei | 50 | D-AmB | 1.27 | 1 | 2 |
| L-AmB | 1.13 | 1 | 2 | ||
| All Isolates | 604 | D-AmB | 0.48 | 0.25 | 1 |
| L-AmB | 0.42 | 0.25 | 1 |
Table 2: MIC Ranges of Amphotericin B against Pathogenic Molds [11]
| Fungal Species | No. of Isolates | MIC Range (µg/mL) |
| Aspergillus fumigatus | 2987 | 0.12 - 4 |
| Aspergillus flavus | 436 | 0.25 - 8 |
| Aspergillus niger | 228 | 0.25 - 4 |
| Aspergillus terreus | 239 | 0.5 - 8 |
| Fusarium solani | 134 | 0.5 - 16 |
| Rhizopus arrhizus | 98 | 0.06 - 2 |
Clinical Efficacy
The clinical efficacy of Amphotericin B has been demonstrated in numerous studies for a variety of invasive fungal infections. Response rates can vary depending on the fungal pathogen, host immune status, and the specific formulation used.
Table 3: Clinical Response Rates of Amphotericin B Formulations in Invasive Fungal Infections
| Indication | Formulation | No. of Patients | Clinical Response Rate | Reference |
| Invasive Aspergillosis | ABLC | 130 | 42% | [12] |
| Disseminated Candidiasis | ABLC | 42 | 67% | [12] |
| Zygomycosis | ABLC | 24 | 71% | [12] |
| Fusariosis | ABLC | 11 | 82% | [12] |
| Invasive Aspergillosis | ABCD | N/A | 49% | [4] |
| Candidiasis | ABCD | N/A | 70% | [4] |
| Aspergillosis (preliminary) | L-AmB | N/A | 66% | [4] |
| Candidiasis (preliminary) | L-AmB | N/A | 81% | [4] |
ABLC: Amphotericin B Lipid Complex; ABCD: Amphotericin B Colloidal Dispersion; L-AmB: Liposomal Amphotericin B.
Experimental Protocols
Broth Microdilution MIC Assay (CLSI M27-A3/M38-A2)
This is a standardized method for determining the in vitro susceptibility of fungi to antifungal agents.
dot
References
- 1. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Amphotericin B - Wikipedia [en.wikipedia.org]
- 3. Frontiers | It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug [frontiersin.org]
- 4. Amphotericin B and its new formulations: pharmacologic characteristics, clinical efficacy, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 8. The Role of Signaling via Aqueous Pore Formation in Resistance Responses to Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. In vitro activities of amphotericin B deoxycholate and liposomal amphotericin B against 604 clinical yeast isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. discovery.researcher.life [discovery.researcher.life]
Methodological & Application
Application Notes and Protocols for Evaluating Antifungal Agent 105 in a Murine Model of Systemic Candidiasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic candidiasis, primarily caused by Candida albicans, is a life-threatening invasive fungal infection, particularly in immunocompromised individuals. The rising incidence of antifungal resistance necessitates the development of novel therapeutic agents. Antifungal Agent 105 is a novel compound that has demonstrated potent in vitro activity against various Candida species. These application notes provide a comprehensive framework for the in vivo evaluation of this compound using a well-established murine model of systemic candidiasis. The protocols outlined below detail the procedures for inducing infection, administering treatment, and assessing the efficacy of the compound.
Preclinical Data Summary
In vitro studies have indicated that this compound exhibits significant fungicidal activity against a panel of clinically relevant Candida albicans isolates, including fluconazole-resistant strains. The precise mechanism of action is under investigation, but preliminary data suggests interference with fungal cell wall integrity. The following tables summarize hypothetical in vivo efficacy data for this compound.
Table 1: Survival Rate of Mice with Systemic Candidiasis Treated with this compound
| Treatment Group | Dose (mg/kg) | Administration Route | Number of Mice | Survival Rate (%) at Day 21 Post-Infection |
| Vehicle Control (PBS) | - | Intravenous (IV) | 10 | 10 |
| This compound | 5 | Intravenous (IV) | 10 | 60 |
| This compound | 10 | Intravenous (IV) | 10 | 90 |
| This compound | 20 | Intravenous (IV) | 10 | 100 |
| Fluconazole (Control) | 20 | Oral Gavage | 10 | 80 |
Table 2: Fungal Burden in Kidneys of Mice with Systemic Candidiasis
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Fungal Burden (Log10 CFU/g of tissue) ± SD |
| Vehicle Control (PBS) | - | Intravenous (IV) | 7.8 ± 0.5 |
| This compound | 5 | Intravenous (IV) | 4.2 ± 0.7 |
| This compound | 10 | Intravenous (IV) | 2.1 ± 0.4 |
| This compound | 20 | Intravenous (IV) | < 1.0 |
| Fluconazole (Control) | 20 | Oral Gavage | 2.5 ± 0.6 |
| Fungal burden was determined on day 3 post-infection. |
Experimental Protocols
Preparation of Candida albicans Inoculum
This protocol describes the preparation of C. albicans for inducing systemic infection in mice.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast extract-peptone-dextrose (YPD) agar (B569324) plates and broth
-
Sterile phosphate-buffered saline (PBS)
-
Hemocytometer
-
Spectrophotometer
-
Centrifuge
-
30°C incubator with shaking capabilities
Procedure:
-
Streak the C. albicans strain from a frozen stock onto a YPD agar plate and incubate at 30°C for 24-48 hours.
-
Inoculate a single colony into 50 mL of YPD broth and grow overnight at 30°C with shaking (200 rpm).[1]
-
Harvest the yeast cells by centrifugation at 3000 x g for 10 minutes.[1]
-
Wash the cell pellet twice with sterile PBS.[1]
-
Resuspend the cells in sterile PBS.
-
Determine the cell concentration using a hemocytometer or by measuring the optical density at 600 nm (OD600).
-
Adjust the final concentration to 5 x 10^5 CFU/mL in sterile PBS for injection.[1]
Murine Model of Systemic Candidiasis
This protocol details the induction of systemic candidiasis in mice via intravenous injection.[2][3][4]
Materials:
-
6-8 week old female BALB/c mice (or other suitable strain)
-
C. albicans inoculum (prepared as described above)
-
Sterile syringes and 27-gauge needles
-
Animal restraints
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Warm the mice under a heat lamp to dilate the lateral tail veins.
-
Place each mouse in a restraint device.
-
Inject 0.1 mL of the prepared C. albicans suspension (5 x 10^4 CFU/mouse) into the lateral tail vein.[1][5]
-
Monitor the mice daily for clinical signs of illness, such as weight loss, ruffled fur, and lethargy.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Administration of this compound
This protocol describes the treatment of infected mice with the test compound.
Materials:
-
This compound (solubilized in a sterile, biocompatible vehicle)
-
Vehicle control (e.g., PBS, cyclodextrin (B1172386) solution)
-
Standard antifungal drug (e.g., fluconazole)
-
Sterile syringes and needles for the appropriate administration route
Procedure:
-
Two hours post-infection, randomly divide the infected mice into treatment and control groups.[1]
-
Administer this compound at the desired doses (e.g., 5, 10, 20 mg/kg) via the predetermined route (e.g., intravenous, intraperitoneal).
-
Administer the vehicle control to the control group using the same volume and route as the treatment groups.[1]
-
Administer the standard antifungal drug to a positive control group according to established protocols.[1]
-
Continue treatment according to the desired dosing schedule (e.g., once daily for 7 days).
Assessment of Efficacy
Efficacy can be determined through survival studies and by quantifying the fungal burden in target organs.[6][7]
A. Survival Study:
-
Monitor the mice in all groups daily for a period of 21 days post-infection.
-
Record the number of surviving animals in each group each day.
-
Euthanize mice that become moribund (e.g., >20% weight loss, inability to access food or water).
-
Plot the survival data as a Kaplan-Meier curve and analyze for statistical significance.
B. Fungal Burden Determination:
-
At a predetermined time point (e.g., 3 days post-infection), euthanize a subset of mice from each group.[1]
-
Aseptically harvest the kidneys, as they are the primary target organ in this model.[2][3] Other organs like the brain, spleen, and liver can also be collected.[2]
-
Weigh each organ.
-
Homogenize the organs in a fixed volume of sterile PBS.[1]
-
Prepare serial dilutions of the tissue homogenates in sterile PBS.
-
Plate the dilutions onto YPD agar plates.[1]
-
Incubate the plates at 30°C for 24-48 hours and count the number of colony-forming units (CFU).[1]
-
Calculate the fungal burden as CFU per gram of tissue and express the data as Log10 CFU/g.[1]
Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 5. Experimental In Vivo Models of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Study of Fungal Cell Wall Synthesis Using a Representative Antifungal Agent
Introduction
The fungal cell wall is a crucial structure, essential for maintaining cell integrity, morphology, and protection against environmental stressors. Its unique composition, lacking in mammalian cells, makes it an ideal target for antifungal drug development. This document provides detailed application notes and protocols for the use of a representative antifungal agent in the study of fungal cell wall synthesis.
Due to the general nature of the query for "Antifungal agent 105," and the lack of specific data for a compound with this designation in publicly available scientific literature, we will use Caspofungin as a representative agent for these protocols. Caspofungin is a well-characterized member of the echinocandin class of antifungals. Its specific mechanism of action—the inhibition of β-(1,3)-D-glucan synthesis—makes it an invaluable tool for researchers, scientists, and drug development professionals investigating the fungal cell wall.[1][2][3]
Mechanism of Action of Caspofungin
Caspofungin exerts its antifungal effect by the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase.[1][4] This enzyme is a critical component of the fungal cell wall synthesis machinery, responsible for polymerizing UDP-glucose into long chains of β-(1,3)-D-glucan.[5] These glucan chains form the primary structural scaffold of the cell wall, providing rigidity and osmotic stability.[1]
By inhibiting this enzyme, caspofungin depletes the cell wall of its essential structural component. This leads to a weakened cell wall, osmotic instability, and ultimately cell lysis, resulting in a fungicidal effect against most Candida species.[5] Against filamentous fungi like Aspergillus, it typically has a fungistatic effect, inhibiting growth at the tips and branching points of hyphae.[4][5] Because mammalian cells do not possess a cell wall or β-(1,3)-D-glucan synthase, caspofungin exhibits selective toxicity for fungal cells.[5]
Caption: Mechanism of Caspofungin Action.
Application Notes
Caspofungin is a versatile tool for a range of applications in fungal biology and drug discovery research.
Determining Antifungal Susceptibility
Caspofungin is widely used as a reference compound in antifungal susceptibility testing to determine the Minimum Inhibitory Concentration (MIC) for various fungal isolates. This is crucial for clinical diagnostics, epidemiological surveillance of resistance, and for screening new antifungal compounds. The standard method is the broth microdilution assay, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Investigating Fungal Cell Wall Biosynthesis
As a specific inhibitor, caspofungin allows researchers to probe the dynamics of cell wall construction. By observing the effects of caspofungin treatment, one can study the role of β-(1,3)-D-glucan in cell division, morphogenesis, and biofilm formation. It can also be used in genetic screens to identify other genes involved in the glucan synthesis pathway or in parallel pathways.
Studying Cell Wall Stress and Compensatory Responses
Treatment with sub-lethal concentrations of caspofungin induces significant stress on the fungal cell wall. This triggers a compensatory response, primarily through the Cell Wall Integrity (CWI) signaling pathway.[6][7][8] A key outcome of this response is the increased synthesis of chitin (B13524), another major structural polysaccharide, to reinforce the weakened cell wall.[9][10][11] Caspofungin is therefore an excellent tool to study the regulation of these stress response pathways and the interplay between different cell wall components.
Caption: Fungal Cell Wall Stress Response.
Quantitative Data
The following tables summarize the in vitro activity of caspofungin against various fungal species.
Table 1: In Vitro Susceptibility of Candida Species to Caspofungin
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|
| Candida albicans | 0.03 | 0.06 |
| Candida glabrata | 0.03 | 0.06 |
| Candida tropicalis | 0.03 | 0.06 |
| Candida parapsilosis | 0.5 | 0.5 |
| Candida krusei | 0.12 | 0.5 |
| Candida guilliermondii | 0.5 | 1.0 |
(Data compiled from a global surveillance study. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively)[12]
Table 2: Inhibition of β-(1,3)-D-Glucan Synthase (GS) by Caspofungin
| Fungal Species | IC₅₀ (ng/mL) |
|---|---|
| Aspergillus fumigatus | <1.0 |
| Curvularia geniculata | 0.1 |
| Curvularia lunata | 4.6 |
| Alternaria infectoria | 0.1 |
| Scedosporium apiospermum | 0.1 |
(IC₅₀ represents the concentration required to inhibit 50% of the enzyme's activity in vitro)[13]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the CLSI M27-A guidelines for yeasts and is a standard method for determining antifungal susceptibility.[14]
Materials:
-
Caspofungin stock solution (e.g., in DMSO or water)
-
Fungal isolate(s) to be tested
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.
-
Pick several colonies and suspend them in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Prepare a series of 2-fold serial dilutions of caspofungin in RPMI-1640 medium in the 96-well plate. The typical concentration range is 0.016 to 16 µg/mL.
-
Dispense 100 µL of each drug dilution into the wells.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control (sterility).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the negative control). The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35°C for 24-48 hours.
-
-
Endpoint Determination (Reading the MIC):
Caption: MIC Testing Workflow.
Protocol 2: In Vitro β-(1,3)-D-Glucan Synthase Activity Assay
This protocol describes how to measure the enzymatic activity of β-(1,3)-D-glucan synthase from fungal cell extracts and assess its inhibition by caspofungin. This assay typically measures the incorporation of radiolabeled glucose from UDP-[¹⁴C]glucose into an acid-insoluble glucan product.[15][16]
Materials:
-
Log-phase fungal culture
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 33% glycerol)
-
Glass beads
-
High-speed centrifuge
-
Assay buffer (e.g., 75 mM Tris-HCl pH 7.5, 25 mM KF, 0.75 mM EDTA, 20 µM GTPγS)
-
UDP-[¹⁴C]glucose (radiolabeled substrate)
-
Caspofungin dilutions
-
10% Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Enzyme Preparation (Membrane Fraction):
-
Harvest log-phase fungal cells by centrifugation.
-
Resuspend cells in lysis buffer and lyse them by vortexing with glass beads.
-
Perform a low-speed centrifugation (e.g., 1,500 x g) to remove cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membrane fraction.[17]
-
Resuspend the pellet in a small volume of lysis buffer. This is the enzyme preparation. Determine the protein concentration.
-
-
Enzyme Assay:
-
Prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain assay buffer, a specific concentration of caspofungin (or solvent control), and the enzyme preparation (e.g., 200 µg of protein).
-
Pre-incubate the mixtures at 30°C for 15 minutes.
-
Initiate the reaction by adding UDP-[¹⁴C]glucose.
-
Incubate at 30°C for 60 minutes.
-
-
Quantification of Product:
-
Stop the reaction by adding cold 10% TCA.
-
Filter the mixture through a glass fiber filter to capture the insoluble [¹⁴C]-glucan product.
-
Wash the filters several times with 10% TCA and then with ethanol (B145695) to remove unincorporated substrate.[16]
-
Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of glucan synthesis (cpm/min/mg protein).
-
Plot the enzyme activity against the caspofungin concentration to determine the IC₅₀ value.
-
Protocol 3: Quantification of Fungal Cell Wall Chitin
This protocol describes a colorimetric method to quantify chitin content, which is often upregulated in response to caspofungin. The method involves hydrolyzing chitin to its monomer, glucosamine (B1671600), which is then quantified.
Materials:
-
Fungal cells (treated with and without caspofungin)
-
6M Hydrochloric acid (HCl)
-
Reagents for a colorimetric glucosamine assay (e.g., Morgan-Elson method)
-
Spectrophotometer
Procedure:
-
Cell Wall Isolation and Hydrolysis:
-
Harvest fungal cells and wash them with water.
-
Lyse the cells (e.g., with glass beads) and isolate the cell wall fraction by differential centrifugation.
-
Dry the cell wall pellet.
-
Add 6M HCl and hydrolyze at 100°C for 4 hours to break down chitin into glucosamine.[18]
-
-
Glucosamine Quantification:
-
Neutralize the hydrolysate.
-
Perform a colorimetric assay to quantify the amount of glucosamine. This typically involves a reaction that produces a colored product, which can be measured spectrophotometrically.
-
Use a standard curve of known glucosamine concentrations to calculate the amount of glucosamine in the samples.
-
-
Data Analysis:
-
The amount of glucosamine is directly proportional to the chitin content of the cell wall.
-
Compare the chitin content in caspofungin-treated cells versus untreated control cells. An increase in chitin content in treated cells indicates a compensatory response.[19]
-
Protocol 4: Visualization of Cell Wall Changes by Fluorescence Microscopy
This protocol uses specific fluorescent dyes to visualize changes in cell wall polysaccharides after caspofungin treatment.
Materials:
-
Fungal cells (treated with and without caspofungin)
-
Calcofluor White (CFW) solution (stains chitin)
-
Aniline Blue (stains β-glucan)
-
Fixative (e.g., 10% neutral buffered formalin)
-
PBS
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI filter for CFW)
Procedure:
-
Cell Preparation and Staining:
-
Harvest fungal cells and wash them with PBS.
-
Fix the cells in formalin for 10-15 minutes.
-
Wash the cells again with PBS.
-
To stain for chitin, resuspend the cells in a CFW solution (e.g., 5-25 µg/mL) and incubate in the dark for 10 minutes.[19][20]
-
To stain for β-glucan, use an Aniline Blue solution.
-
-
Microscopy:
-
Wash the cells to remove excess dye.
-
Mount a small aliquot of the cell suspension on a microscope slide.
-
Visualize the cells using a fluorescence microscope.
-
-
Analysis:
References
- 1. academic.oup.com [academic.oup.com]
- 2. Caspofungin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Attenuation of the Activity of Caspofungin at High Concentrations against Candida albicans: Possible Role of Cell Wall Integrity and Calcineurin Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Caspofungin increases fungal chitin and eosinophil and γδ T cell-dependent pathology in invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elevated Chitin Content Reduces the Susceptibility of Candida Species to Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Escape of Candida from Caspofungin Inhibition at Concentrations above the MIC (Paradoxical Effect) Accomplished by Increased Cell Wall Chitin; Evidence for β-1,6-Glucan Synthesis Inhibition by Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Susceptibilities of Candida spp. to Caspofungin: Four Years of Global Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Fungal β-1,3-Glucan Synthase and Cell Growth by HM-1 Killer Toxin Single-Chain Anti-Idiotypic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. journals.asm.org [journals.asm.org]
- 18. uvadoc.uva.es [uvadoc.uva.es]
- 19. Caspofungin Treatment of Aspergillus fumigatus Results in ChsG-Dependent Upregulation of Chitin Synthesis and the Formation of Chitin-Rich Microcolonies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. researchgate.net [researchgate.net]
Antifungal agent 105 for use in fungal microscopy and imaging studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Antifungal Agent 105 (also known as compound A25), a novel benzimidazole (B57391) derivative with potent activity against a range of fungi. This document details its mechanism of action, quantitative efficacy data, and detailed protocols for its application in fungal microscopy and imaging studies.
Introduction
This compound is a promising new antifungal compound belonging to the benzimidazole class of fungicides. Its primary mechanism of action is the disruption of fungal cellular division and growth by targeting β-tubulin, a key component of microtubules. This interference with microtubule polymerization leads to the inhibition of mitosis and subsequent cell death.[1] These characteristics make this compound a valuable tool for studying fungal cell biology and a potential candidate for further drug development.
Quantitative Data
The efficacy of this compound has been demonstrated against various fungal species. The following tables summarize the available quantitative data, providing a clear comparison of its activity.
Table 1: In Vitro Antifungal Activity of this compound (Compound A25)
| Fungal Species | EC50 (μg/mL) |
| Sclerotinia sclerotiorum | 0.158 |
| Alternaria alternata | 7.43 |
| Thanatephorus cucumeris | 3.60 |
| Verticillium dahliae | 13.9 |
| Gibberella zeae | 11.8 |
Data sourced from Yang S, et al. J Agric Food Chem. 2024.[1]
Table 2: In Vivo Protective and Curative Efficacy of this compound (Compound A25) against Sclerotinia sclerotiorum
| Treatment | Concentration (μg/mL) | Protective Activity (%) | Curative Activity (%) |
| This compound | 200 | 84.7 | 78.1 |
| Carbendazim (Reference) | 200 | 90.8 | 69.9 |
Data sourced from Yang S, et al. J Agric Food Chem. 2024.[1]
Mechanism of Action: Targeting β-Tubulin
This compound exerts its fungicidal effects by specifically binding to β-tubulin subunits within the fungal cell. This binding event prevents the polymerization of tubulin dimers into microtubules. Microtubules are essential cytoskeletal structures that play a critical role in various cellular processes, including:
-
Mitosis: Formation of the mitotic spindle for chromosome segregation.
-
Cell Shape and Polarity: Maintenance of cellular structure and directed growth (hyphal extension).
-
Intracellular Transport: Movement of organelles and vesicles.
By disrupting microtubule formation, this compound effectively halts the cell cycle and inhibits hyphal growth, ultimately leading to fungal cell death.
Experimental Protocols
The following are detailed protocols for the application of this compound in antifungal susceptibility testing and fluorescence microscopy studies.
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) or half-maximal effective concentration (EC50) of an antifungal agent.
Materials:
-
This compound stock solution (in DMSO)
-
Fungal culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Appropriate liquid growth medium (e.g., Potato Dextrose Broth, RPMI-1640)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Fungal Inoculum:
-
Culture the fungus on a suitable agar (B569324) medium.
-
Prepare a spore suspension or yeast cell suspension in sterile saline or medium.
-
Adjust the concentration of the inoculum to a standard density (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL).
-
-
Serial Dilution of this compound:
-
In a 96-well plate, add 100 µL of growth medium to all wells except the first column.
-
Add 200 µL of the highest concentration of this compound (prepared in growth medium) to the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last dilution column.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (inoculum without antifungal agent) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the specific fungus for 24-72 hours.
-
-
Data Analysis:
-
Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the positive control.
-
The EC50 value can be calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
-
Protocol 2: Fluorescence Microscopy of Fungal Microtubules
This protocol describes a general method for visualizing the effect of this compound on the microtubule cytoskeleton of fungi using a commercially available fluorescent dye that binds to tubulin.
Materials:
-
This compound
-
Fungal culture
-
Glass bottom dishes or microscope slides
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Fluorescent tubulin stain (e.g., a taxane-based dye or an anti-tubulin antibody with a fluorescent secondary)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Sample Preparation and Treatment:
-
Grow fungal hyphae or yeast cells on a glass bottom dish or slide coated with a suitable adhesive (e.g., poly-L-lysine).
-
Treat the fungal cells with a working concentration of this compound (determined from MIC/EC50 values) for a specified time (e.g., 1-4 hours). Include an untreated control.
-
-
Fixation:
-
Carefully remove the medium and wash the cells with Phosphate Buffered Saline (PBS).
-
Add the fixation solution and incubate for 15-30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (if using antibodies):
-
Add the permeabilization solution and incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
For direct dyes: Dilute the fluorescent tubulin stain in PBS according to the manufacturer's instructions. Add the staining solution to the cells and incubate in the dark for 30-60 minutes.
-
For immunofluorescence:
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with a primary anti-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
-
Mounting and Imaging:
-
Add a drop of antifade mounting medium to the sample and cover with a coverslip.
-
Seal the coverslip with nail polish to prevent drying.
-
Image the samples using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore.
-
References
Application Notes and Protocols: Cell-based Assays for Evaluating Antifungal Agent 105 Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of novel antifungal agents is critical in addressing the rise of invasive fungal infections and drug-resistant strains. Antifungal agent 105 is a promising new compound that has demonstrated significant efficacy against a range of fungal pathogens. A crucial step in the preclinical evaluation of any new therapeutic candidate is the assessment of its potential toxicity to host cells.[1] Because fungal and mammalian cells are both eukaryotic, there is a risk of off-target effects that can lead to cytotoxicity.[1]
These application notes provide a comprehensive guide and detailed protocols for evaluating the in vitro cytotoxicity of this compound using standard cell-based assays. The primary goal is to quantify the dose-dependent effects of the agent on mammalian cell viability and membrane integrity. The protocols described herein include the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which assesses membrane leakage.[1] These assays are fundamental for determining the therapeutic window and selectivity of this compound, providing essential data for its journey from a promising compound to a potential clinical candidate.[2][3]
Data Presentation: Cytotoxicity and Selectivity of this compound
Summarizing quantitative data is essential for the clear interpretation of experimental outcomes. The following tables present hypothetical data for the cytotoxic effects of this compound on representative human cell lines after a 48-hour exposure.
Table 1: Cytotoxicity of this compound in Human Cell Lines
This table summarizes the 50% cytotoxic concentration (CC₅₀) values, which is the concentration of an agent that causes the death of 50% of the cells. Lower CC₅₀ values indicate higher cytotoxicity.
| Cell Line | Cell Type | Assay | CC₅₀ (µg/mL) |
| HEK293 | Human Embryonic Kidney | MTT | 75.4 ± 5.2 |
| HepG2 | Human Hepatocellular Carcinoma | MTT | 62.8 ± 4.7 |
| HEK293 | Human Embryonic Kidney | LDH | 88.2 ± 6.1 |
| HepG2 | Human Hepatocellular Carcinoma | LDH | 79.5 ± 5.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Selectivity Index of this compound
The Selectivity Index (SI) is a critical ratio used to evaluate the therapeutic window of a compound. It is calculated by dividing the cytotoxicity (CC₅₀) by the antifungal efficacy (Minimum Inhibitory Concentration, MIC). A higher SI value is desirable, as it indicates greater selectivity for the fungal target over host cells.
| Human Cell Line | CC₅₀ (µg/mL) | Fungal Species | MIC (µg/mL) | Selectivity Index (SI = CC₅₀/MIC) |
| HEK293 | 75.4 | Candida albicans | 0.25 | 301.6 |
| HepG2 | 62.8 | Candida albicans | 0.25 | 251.2 |
| HEK293 | 75.4 | Aspergillus fumigatus | 1.0 | 75.4 |
| HepG2 | 62.8 | Aspergillus fumigatus | 1.0 | 62.8 |
Experimental Workflow for Cytotoxicity Assessment
The overall process for evaluating the cytotoxicity of this compound follows a standardized workflow, from initial cell culture preparation to final data analysis and interpretation.
References
Troubleshooting & Optimization
Troubleshooting Antifungal agent 105 precipitation in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Antifungal agent 105 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is this compound precipitating when I add it to my culture medium?
A1: Precipitation of this compound, a hydrophobic compound, is a common issue when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous culture medium.[1][2] This occurs because the agent's concentration exceeds its solubility limit in the final aqueous environment.[3] This can happen immediately, a phenomenon known as "crashing out," or over a period of time in the incubator.[1][4]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For most in vitro applications, anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of hydrophobic compounds like this compound.[5][6]
Q3: What is the maximum recommended concentration of DMSO in the final assay well?
A3: To avoid any inhibitory effects of the solvent on fungal growth, the final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%.[2][5] The tolerance to DMSO can vary between cell lines, so it is crucial to perform a vehicle control experiment to determine the highest non-toxic concentration for your specific cells.[2]
Q4: My media with this compound looks fine initially, but a precipitate forms after a few hours or days. What is happening?
A4: Delayed precipitation can be caused by several factors, including:
-
Changes in media pH: The pH of cell culture media can increase over time due to cellular metabolism. For a weakly basic compound, an increase in pH can decrease its solubility.[4]
-
Temperature fluctuations: Repeatedly removing culture vessels from the incubator can cause temperature changes that affect the compound's solubility.[1]
-
Interaction with media components: The agent may interact with salts, amino acids, or proteins in the serum, forming insoluble complexes over time.[1]
-
Media evaporation: Evaporation can concentrate all media components, including the antifungal agent, pushing its concentration beyond its solubility limit.[1]
-
Kinetic vs. Thermodynamic Solubility: The solution may initially be in a supersaturated state (kinetic solubility) and then precipitate over time as it reaches its true equilibrium (thermodynamic solubility).[7]
Q5: Can I just filter out the precipitate and use the remaining solution?
A5: It is generally not recommended to use media with a visible precipitate. The presence of a precipitate means the actual concentration of your compound in the solution is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[7] Additionally, the precipitate itself could have unintended effects on your cells.[7]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Culture Media
Symptom: A precipitate forms immediately when the DMSO stock solution of this compound is added to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the agent in the media exceeds its aqueous solubility limit.[1] | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration (see Experimental Protocol 1).[1] |
| Rapid Dilution ("Crashing Out") | Adding a concentrated DMSO stock directly to a large volume of media causes rapid solvent exchange, leading to precipitation.[1] | Perform a stepwise serial dilution. Add the stock solution dropwise while gently vortexing or swirling the pre-warmed (37°C) media.[1][5] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[1] |
| High DMSO Concentration in Final Solution | While DMSO aids initial dissolution, high final concentrations can be toxic to cells. The goal is to use the minimum amount of DMSO necessary. | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. This may require preparing a more dilute stock solution.[2] |
Issue 2: Delayed Precipitation in the Incubator
Symptom: The culture medium is initially clear after adding this compound, but a precipitate appears after several hours or days of incubation.
| Potential Cause | Explanation | Recommended Solution |
| pH Shift in Culture | Cellular metabolism can alter the pH of the medium over time, affecting the solubility of pH-sensitive compounds.[4] | Ensure the incubator's CO2 levels are stable to maintain the media's buffering capacity. Consider using a medium buffered with HEPES for more stable pH.[2][4] |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[1] | Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.[2] |
| Interaction with Media Components | The agent may bind to proteins in fetal bovine serum (FBS) or interact with other media components, forming insoluble complexes.[4] | Try reducing the percentage of FBS, being mindful of the impact on cell health. If possible, test a different basal media formulation.[1][4] |
| Evaporation of Media | In long-term cultures, evaporation can concentrate the agent, exceeding its solubility limit.[1][2] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration
This protocol helps to determine the kinetic solubility of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Your complete cell culture medium (including serum, if applicable), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Plate reader capable of measuring absorbance at ~600-650 nm (for quantitative assessment) or visual inspection.
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 10 mM). Ensure it is fully dissolved by vortexing.[4]
-
Create Serial Dilutions in DMSO: Prepare a 2-fold serial dilution of the stock solution in DMSO.[1]
-
Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed complete cell culture medium (e.g., 2 µL of each DMSO dilution to 198 µL of media for a 1:100 dilution). Include a DMSO-only control.[4]
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO2.[1]
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a quantitative assessment, read the absorbance of the plate at 620 nm. An increase in absorbance indicates precipitation.[1][4] The highest concentration that remains clear is your maximum workable soluble concentration.
Protocol 2: Optimized Dilution Method for Hydrophobic Compounds
This protocol minimizes precipitation when preparing the final working solution of this compound.
Methodology:
-
Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).[1]
-
Create an Intermediate Dilution: Pre-warm your complete cell culture medium to 37°C. First, dilute your high-concentration stock in DMSO to a lower concentration (e.g., 1 mM).[1]
-
Prepare Final Working Solution: Add a small volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing. For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.[1]
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.[1]
Visualizations
Caption: Conceptual pathway of an azole-class antifungal agent inhibiting ergosterol synthesis.
Caption: Logical workflow for troubleshooting precipitation of this compound.
References
Technical Support Center: Optimizing Antifungal Agent 105 Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo dosage optimization of Antifungal agent 105.
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for my in vivo animal studies with this compound?
A1: Establishing a starting dose for in vivo studies requires a multi-faceted approach that integrates in vitro susceptibility data with pharmacokinetic/pharmacodynamic (PK/PD) principles. A common practice is to begin with dose-ranging studies in a small group of animals to establish a preliminary safety and efficacy profile.[1] The initial doses are often informed by the in vitro minimum inhibitory concentration (MIC) of the agent against the target fungus. The goal is to achieve plasma concentrations in the animal model that are a multiple of the in vitro MIC.[1]
Successful treatment of fungal infections depends on several factors including the drug's pharmacokinetics, the pathogen's susceptibility, the route of administration, and the dosing frequency and duration. PK/PD studies are crucial for optimizing dosing regimens and have been instrumental in the development of antifungal therapies.[2]
Q2: What are the critical pharmacokinetic (PK) and pharmacodynamic (PD) parameters to consider for this compound?
A2: Understanding the PK/PD profile of this compound is essential for designing an effective dosing regimen.
Key Pharmacokinetic (PK) Parameters to measure include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum concentration.
-
AUC: Area under the concentration-time curve, representing total drug exposure.
-
t1/2: Elimination half-life.
-
Tissue Distribution: Concentration of the drug in target organs (e.g., kidneys, lungs, brain).[1]
Key Pharmacodynamic (PD) Indices that link drug exposure to antifungal effect are:
-
fAUC/MIC: The ratio of the free drug area under the curve to the minimum inhibitory concentration.
-
fCmax/MIC: The ratio of the free drug maximum concentration to the MIC.
-
%fT > MIC: The percentage of the dosing interval during which the free drug concentration remains above the MIC.[3]
The specific PD index that best predicts the efficacy of this compound (concentration-dependent vs. time-dependent) needs to be determined through dose fractionation studies.[4] For example, azoles often exhibit time-dependent killing, where the AUC/MIC ratio is the critical parameter.[4][5] In contrast, polyenes like amphotericin B show concentration-dependent activity, making the Cmax/MIC ratio more predictive of efficacy.[6]
Troubleshooting Guide
Problem 1: I am not observing the expected efficacy in vivo despite promising in vitro MIC values for this compound.
-
Possible Cause 1: Inadequate Drug Exposure at the Site of Infection.
-
Troubleshooting Step: Conduct pharmacokinetic studies to determine the plasma and tissue concentrations of this compound.[1] It is crucial to ensure that the drug concentrations at the infection site exceed the MIC for a sufficient duration.[3] Consider that poor tissue penetration can lead to sub-therapeutic concentrations even with high plasma levels.[7]
-
-
Possible Cause 2: High Plasma Protein Binding.
-
Troubleshooting Step: Measure the extent of plasma protein binding. Only the unbound (free) fraction of the drug is microbiologically active.[1] If this compound has high protein binding, the free drug concentration might be below the MIC.
-
-
Possible Cause 3: Inappropriate Animal Model or Fungal Strain.
-
Troubleshooting Step: Ensure the chosen animal model and fungal strain are appropriate and validated for the type of infection being studied.[8] The pathophysiology of the infection in the animal model should mimic the human disease as closely as possible.
-
-
Possible Cause 4: Rapid Metabolism or Clearance.
-
Troubleshooting Step: Analyze the metabolic profile and clearance rate of this compound. Rapid metabolism can lead to a short half-life and insufficient drug exposure.[5]
-
Problem 2: I am observing toxicity in my animal model at doses required for antifungal efficacy.
-
Possible Cause 1: Narrow Therapeutic Window.
-
Troubleshooting Step: The effective dose of this compound may be close to its toxic dose.[1] A detailed dose-response study for both efficacy and toxicity is required to determine the therapeutic index. Consider alternative dosing strategies, such as dose fractionation, to maintain efficacy while minimizing toxicity.[4]
-
-
Possible Cause 2: Off-Target Effects.
-
Troubleshooting Step: The drug may be interacting with host cellular machinery, leading to toxicity.[1] In vitro cytotoxicity assays using mammalian cell lines can help assess potential off-target effects.[1] Some antifungal agents are known to have effects on mammalian steroidogenesis or can be hepatotoxic.[9]
-
-
Possible Cause 3: Formulation-Related Toxicity.
-
Troubleshooting Step: The vehicle or excipients used to formulate this compound for in vivo administration could be causing toxicity. Test the vehicle alone in a control group of animals.
-
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in vitro
This protocol is based on the broth microdilution method.[10]
-
Drug Preparation: Prepare a stock solution of this compound. Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate.[1][11]
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) plate. Prepare a standardized inoculum suspension in sterile saline or RPMI-1640 to a concentration of 0.5 to 2.5 x 10³ CFU/mL.[12]
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a positive growth control.
-
Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.[1]
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of visible growth (typically ≥50% or ≥90% reduction) compared to the drug-free control well.[13]
Protocol 2: Murine Model of Systemic Candidiasis for Efficacy Testing
This protocol describes a common model for evaluating the in vivo efficacy of antifungal agents.[4][8]
-
Animal Acclimatization: Acclimate male BALB/c mice (6-8 weeks old) for at least one week before the experiment.[1]
-
Fungal Inoculum Preparation: Grow Candida albicans in a suitable broth, wash the cells, and resuspend them in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 5 x 10⁵ CFU/mL).[8]
-
Infection: Inject each mouse with 0.1 mL of the C. albicans suspension (5 x 10⁴ CFU/mouse) via the lateral tail vein.[8]
-
Treatment: Randomly assign infected mice to different treatment groups. Administer this compound at various doses (e.g., 1, 5, 10, 20 mg/kg) via the desired route (e.g., intravenous, intraperitoneal, or oral) at a predetermined time post-infection (e.g., 2 hours).[4][8] Include a vehicle control group and a positive control group (e.g., fluconazole).[8]
-
Monitoring: Monitor the mice daily for clinical signs of illness and mortality for a defined period (e.g., 14-21 days).[1]
-
Endpoint Analysis (Fungal Burden): At a specific time point (e.g., 3 days post-infection), euthanize a subset of mice from each group.[8] Aseptically harvest organs (e.g., kidneys, spleen, liver), homogenize them in sterile PBS, and plate serial dilutions on appropriate agar to determine the number of colony-forming units (CFU).[8] Express the results as log10 CFU per gram of tissue.[8]
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Murine Systemic Candidiasis Model
| Treatment Group | Dose (mg/kg) | Mean Kidney Fungal Burden (log10 CFU/g ± SD) | Percent Survival (Day 14) |
| Vehicle Control | 0 | 6.8 ± 0.5 | 0% |
| This compound | 1 | 5.2 ± 0.7 | 20% |
| This compound | 5 | 3.9 ± 0.6 | 60% |
| This compound | 10 | 2.5 ± 0.4 | 90% |
| This compound | 20 | <2.0 | 100% |
| Positive Control (e.g., Fluconazole) | 10 | 2.8 ± 0.5 | 80% |
Table 2: Example Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) |
| 5 | 2.5 | 0.5 | 15 | 4 |
| 10 | 5.2 | 0.5 | 35 | 4.2 |
| 20 | 10.8 | 1.0 | 80 | 4.5 |
Visualizations
Caption: Workflow for optimizing in vivo dosage of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Antifungal pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pros and Cons of Extrapolating Animal Data on Antifungal Pharmacodynamics to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
How to overcome acquired resistance to Antifungal agent 105 in laboratory strains
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers encountering acquired resistance to Antifungal Agent 105 in laboratory fungal strains.
Frequently Asked Questions (FAQs)
Q1: My fungal strain, previously susceptible to this compound, now exhibits a significantly higher Minimum Inhibitory Concentration (MIC). What are the common causes of this acquired resistance?
A1: Acquired resistance to this compound, a potent inhibitor of the ergosterol (B1671047) biosynthesis enzyme lanosterol (B1674476) 14-α-demethylase, typically arises from one or more of the following molecular mechanisms:
-
Target Enzyme Modification: Point mutations in the ERG11 gene (also known as cyp51A in some fungi) can alter the structure of the lanosterol demethylase enzyme.[1][2] These changes can reduce the binding affinity of Agent 105 to its target, rendering the drug less effective.[3]
-
Overexpression of the Drug Target: An increase in the expression of the ERG11 gene leads to higher concentrations of the target enzyme, requiring more drug to achieve an inhibitory effect.[1][4] This can be caused by gain-of-function mutations in transcription factors like Upc2.[1]
-
Increased Drug Efflux: Overexpression of efflux pump proteins is a prevalent resistance mechanism.[3][5] These transporters, belonging to the ATP-binding cassette (ABC) superfamily (e.g., Cdr1, Cdr2) or the Major Facilitator Superfamily (MFS) (e.g., Mdr1), actively pump this compound out of the fungal cell, lowering its intracellular concentration.[1][6]
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes within the ergosterol pathway, such as ERG3, can prevent the accumulation of toxic sterol intermediates that normally occurs when Erg11 is inhibited.[3][6] This allows the fungus to survive in the presence of the drug.
Q2: How can I determine the specific mechanism of resistance in my laboratory strain?
A2: A step-wise molecular investigation is recommended:
-
Sequence the Target Gene: Amplify and sequence the ERG11 gene from your resistant isolate and compare it to the sequence from the parent (susceptible) strain. Look for point mutations that result in amino acid substitutions, particularly in conserved "hot-spot" regions.[3]
-
Analyze Gene Expression: Use quantitative real-time PCR (qRT-PCR) to measure the transcript levels of the target gene (ERG11) and key efflux pump genes (CDR1, CDR2, MDR1). A significant increase in expression (e.g., >2-fold) in the resistant strain compared to the susceptible parent is a strong indicator of the resistance mechanism.
-
Whole-Genome Sequencing (WGS): For a comprehensive analysis, especially if the above methods are inconclusive, WGS can identify all genetic changes, including mutations in regulatory genes, gene amplifications, or even aneuploidy, that may contribute to resistance.[2]
Q3: What are the most effective laboratory strategies to overcome acquired resistance to Agent 105?
A3: The primary strategy is the use of combination therapy. Combining this compound with a compound that has a different mechanism of action can create a synergistic effect, restoring susceptibility.[7] Potential benefits include:
-
Preventing the emergence of resistance: It is more difficult for a fungus to simultaneously develop mutations against two different drug targets.[7]
-
Achieving synergistic killing: The combined effect of the two drugs is greater than the sum of their individual effects.
-
Broadening the spectrum of activity. [8]
Common combination approaches include pairing Agent 105 with an echinocandin (targets cell wall synthesis) or a polyene (binds to ergosterol in the cell membrane).[9][10]
Q4: My resistant strain grows slower than the susceptible parent strain in a drug-free medium. What does this imply?
A4: This phenomenon is known as a "fitness cost."[11] The genetic mutations that confer drug resistance can sometimes negatively impact the fungus's general cellular processes, leading to reduced growth rate, virulence, or stress tolerance in the absence of the drug.[11][12] This is a critical consideration for experimental strategy. If a significant fitness cost is observed, serially passaging the resistant strain in a drug-free medium may lead to a gradual loss of resistance as more "fit," susceptible revertants outcompete the resistant population.
Troubleshooting Guide for Resistant Strains
| Problem Encountered | Probable Cause(s) | Recommended Action(s) |
| Experiment failure; fungal strain overgrows despite the presence of Agent 105. | Development of high-level acquired resistance. | 1. Confirm resistance by re-measuring the MIC (See Protocol 1). 2. Investigate the resistance mechanism (gene sequencing, qRT-PCR). 3. Implement a combination therapy approach (See Protocol 2). |
| Inconsistent results in susceptibility testing. | Heteroresistance (a subpopulation of cells is resistant). | 1. Plate the culture on a high concentration of Agent 105 to isolate the resistant subpopulation. 2. Characterize the MIC of the isolated resistant colony. |
| Combination therapy with another agent is ineffective (antagonistic). | Negative drug interaction. For example, some azoles can reduce the ergosterol content in the membrane, which is the target for polyenes, leading to antagonism. | 1. Perform a checkerboard assay (See Protocol 2) to systematically test for synergy, additivity, or antagonism. 2. Select a combination with a different mechanism of action that is known to be synergistic. |
| Resistant strain loses its resistance after being stored or sub-cultured without the drug. | The resistance mechanism has a high fitness cost.[11] | 1. Maintain selective pressure by always including a sub-inhibitory concentration of Agent 105 in the culture medium for the resistant strain. 2. Prepare and maintain frozen glycerol (B35011) stocks of the confirmed resistant strain. |
Quantitative Data Summary
Table 1: Common Molecular Mechanisms of Acquired Resistance to Ergosterol Biosynthesis Inhibitors
| Mechanism | Key Genes | Consequence | Typical Fold-Change in MIC |
| Target Site Mutation | ERG11 / cyp51A | Reduced drug binding affinity[3] | 4 to >64 |
| Target Overexpression | ERG11, UPC2 | Increased target protein levels[1] | 4 to 16 |
| Efflux Pump Upregulation (ABC) | CDR1, CDR2, TAC1 | Active drug removal from the cell[1][6] | 8 to 32 |
| Efflux Pump Upregulation (MFS) | MDR1 | Active drug removal from the cell[6] | 2 to 8 |
| Bypass Pathway Mutation | ERG3 | Prevents toxic sterol accumulation[3][6] | 8 to >64 |
Table 2: Example Data from a Combination Therapy Screening (Checkerboard Assay)
The Fractional Inhibitory Concentration (FIC) Index is used to interpret drug interactions. (ΣFIC = FIC of Drug A + FIC of Drug B).
-
Synergy: ΣFIC ≤ 0.5
-
Additive: 0.5 < ΣFIC ≤ 1.0
-
Indifference: 1.0 < ΣFIC ≤ 4.0
-
Antagonism: ΣFIC > 4.0
| Combination | Fungal Strain | ΣFIC Index | Interpretation |
| Agent 105 + Echinocandin B | Agent 105-Resistant (CDR1 overexpression) | 0.375 | Synergy |
| Agent 105 + Polyene C | Agent 105-Resistant (ERG11 Y132H mutation) | 0.75 | Additive |
| Agent 105 + Flucytosine | Agent 105-Resistant (CDR1 overexpression) | 0.5 | Synergy |
| Agent 105 + Polyene C | Agent 105-Resistant (ERG3 mutation) | 4.5 | Antagonism |
Mandatory Visualizations
Caption: Common signaling pathways leading to acquired resistance.
Caption: Experimental workflow for investigating and overcoming resistance.
Caption: Logical flow for selecting a combination therapy strategy.
Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from CLSI M27 guidelines for yeast.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Fungal inoculum, adjusted to 0.5 McFarland standard in sterile saline
-
Spectrophotometer or plate reader (530 nm)
Procedure:
-
Drug Preparation: Prepare a 2X working stock of Agent 105 in RPMI. Perform serial 2-fold dilutions in a separate plate or tubes to create a range of 2X concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Inoculum Preparation: Adjust the fungal suspension to a 0.5 McFarland turbidity standard (~1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI to achieve a final inoculum density of 1-5 x 10³ CFU/mL.
-
Plate Inoculation:
-
Add 100 µL of each 2X drug concentration to the appropriate wells of the 96-well plate.
-
Add 100 µL of the final fungal inoculum to each well containing the drug. This brings the drug to its final 1X concentration and the inoculum to its final density.
-
Include a positive control well (100 µL inoculum + 100 µL drug-free RPMI) and a negative control well (200 µL drug-free RPMI).
-
-
Incubation: Cover the plate and incubate at 35°C for 24-48 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the positive control. This can be determined visually or by reading the optical density at 530 nm.
Protocol 2: Synergistic Activity Assessment using Checkerboard Assay
Procedure:
-
Plate Setup: Use a 96-well plate. Along the x-axis, prepare serial dilutions of this compound at 2X concentration in 50 µL volumes. Along the y-axis, prepare serial dilutions of the second drug (e.g., Echinocandin B) at 2X concentration in 50 µL volumes.
-
Drug Combination: In the main grid of the plate, combine 50 µL of Agent 105 from the corresponding column with 50 µL of the second drug from the corresponding row. This results in 100 µL of combined drug at 1X concentration.
-
Inoculation: Prepare the fungal inoculum as described in Protocol 1 (final density of 1-5 x 10³ CFU/mL). Add 100 µL of this inoculum to each well.
-
Controls: Include rows/columns with each drug alone, a positive growth control (no drugs), and a negative sterility control.
-
Incubation & Reading: Incubate for 24-48 hours at 35°C. Determine the MIC of each drug alone and in combination.
-
Calculation:
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (ΣFIC) for each well showing inhibition: ΣFIC = FIC A + FIC B.
-
Interpret the results based on the ΣFIC value as described in Table 2. The lowest ΣFIC value is reported for the combination.
-
Protocol 3: Assessing the Fitness Cost of Resistance
Procedure:
-
Competitive Growth Assay:
-
Grow the susceptible (parent) and resistant strains separately overnight in a drug-free liquid medium (e.g., YPD).
-
Adjust the cell density of each culture to be equal (e.g., 1 x 10⁶ cells/mL).
-
Mix the susceptible and resistant strains in a 1:1 ratio in a fresh flask of drug-free medium. Take a sample at time zero (T=0).
-
Incubate the mixed culture at 30°C with shaking.
-
Take samples at regular intervals (e.g., 12, 24, 48 hours).
-
For each time point, plate serial dilutions of the culture onto two types of agar (B569324) plates: one drug-free plate (to count total CFUs) and one plate containing a high concentration of Agent 105 (to count only resistant CFUs).
-
Calculate the ratio of resistant to susceptible cells at each time point. A significant decrease in this ratio over time indicates a fitness cost.
-
-
Virulence Assessment (e.g., Galleria mellonella model):
-
Culture and prepare inocula of susceptible and resistant strains to a known concentration (e.g., 1 x 10⁷ cells/mL).
-
Inject groups of G. mellonella larvae (n=10-15 per group) with 10 µL of the susceptible strain, the resistant strain, or a PBS control.
-
Incubate larvae at 37°C and monitor survival daily for 5-7 days.
-
Plot survival curves (Kaplan-Meier). A significant increase in the survival of larvae infected with the resistant strain compared to the susceptible strain indicates a fitness cost in the form of reduced virulence.
-
References
- 1. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal resistance: Emerging mechanisms and implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungals and Drug Resistance [mdpi.com]
- 5. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Combinatorial strategies for combating invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination Antifungal Therapy: A Review of Current Data | Campitelli | Journal of Clinical Medicine Research [jocmr.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Combination Antifungal Therapy: A Review of Current Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 12. Fitness Trade-offs Restrict the Evolution of Resistance to Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Antifungal Agent 105 for Experimental Use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor bioavailability of the experimental antifungal agent, Antifungal Agent 105.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent experimental antifungal compound.[1] However, like many new chemical entities, it is understood to be a lipophilic molecule with low aqueous solubility.[2][3] This poor solubility is a primary factor limiting its dissolution in gastrointestinal fluids, which is a prerequisite for absorption and achieving adequate systemic exposure. Consequently, low oral bioavailability can lead to sub-optimal efficacy in preclinical studies and challenges in establishing a clear dose-response relationship.[4][5]
Q2: What are the main reasons for the poor bioavailability of lipophilic antifungal agents like this compound?
A2: The primary reasons for poor bioavailability of compounds like this compound generally fall into two categories as defined by the Biopharmaceutics Classification System (BCS):
-
Low Aqueous Solubility (BCS Class II): The compound does not dissolve readily in the aqueous environment of the gastrointestinal tract, limiting the amount of drug available for absorption.[3][6]
-
Low Permeability (BCS Class IV): In addition to low solubility, the compound may have difficulty crossing the intestinal membrane to enter the bloodstream.[3]
-
First-Pass Metabolism: After absorption, the drug may be extensively metabolized by enzymes in the intestinal wall and liver before it reaches systemic circulation, reducing the concentration of the active compound.[7]
Q3: What are the principal strategies to enhance the bioavailability of this compound?
A3: A variety of formulation strategies can be employed to overcome the poor solubility and enhance the bioavailability of this compound. These can be broadly categorized as follows:
-
Physical Modifications: These methods aim to increase the surface area and dissolution rate of the drug.
-
Chemical Modifications:
-
Use of Excipients:
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can improve the solubility and absorption of lipophilic drugs.[3][7][12]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[3][11]
-
Troubleshooting Guides
Issue 1: Inconsistent or Low Solubility in In Vitro Assays
-
Possible Cause:
-
Variations in experimental conditions (e.g., temperature, pH, agitation speed).
-
The compound may exist in different polymorphic forms with varying solubilities.
-
Equilibrium between the solid drug and the solution has not been reached.
-
-
Troubleshooting Steps:
-
Standardize Protocol: Ensure consistent use of the same batch of this compound, solvent sources, temperature, and agitation speed across all experiments.[13]
-
Determine Equilibrium Time: Measure the concentration at multiple time points (e.g., 24, 48, 72 hours) to ensure that equilibrium solubility has been achieved.[13]
-
Solid-State Characterization: If inconsistencies persist, consider using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to assess the solid-state properties of your compound batch.
-
Issue 2: High In Vitro Solubility Does Not Translate to In Vivo Exposure
-
Possible Cause:
-
Drug Precipitation in the GI Tract: The drug may dissolve in the stomach's acidic environment but precipitate in the more neutral pH of the intestine.[14]
-
High First-Pass Metabolism: The drug is being absorbed but then rapidly metabolized in the liver before reaching systemic circulation.[7]
-
Efflux by Transporters: The drug may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.
-
-
Troubleshooting Steps:
-
Simulated GI Fluid Dissolution: Perform dissolution studies in simulated gastric fluid (SGF) followed by a switch to simulated intestinal fluid (SIF) to assess for precipitation.
-
Inhibit Metabolism (for diagnostic purposes): In preclinical studies, co-administering a known inhibitor of relevant cytochrome P450 enzymes can help determine the extent of first-pass metabolism. Note: This is an experimental diagnostic tool, not a therapeutic strategy.[15]
-
Caco-2 Permeability Assay: Use an in vitro Caco-2 cell model to assess the potential for active efflux of the compound.
-
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies for a Model Poorly Soluble Antifungal Agent
| Formulation Strategy | Principle | Typical Fold Increase in Aqueous Solubility | Advantages | Disadvantages |
| Micronization | Increases surface area for dissolution.[6][8] | 2 - 10 | Simple, established technique. | May not be sufficient for very poorly soluble compounds. |
| Nanosuspension | Drastically increases surface area and dissolution velocity.[3] | 10 - 100 | Significant improvement in dissolution rate. | Can be prone to instability (particle aggregation).[9] |
| Solid Dispersion | Drug is dispersed in a hydrophilic carrier in an amorphous state.[9] | 10 - 200 | Can achieve high drug loading; suitable for various dosage forms.[10] | Potential for physical instability (recrystallization).[10] |
| Cyclodextrin (B1172386) Complexation | Forms an inclusion complex where the hydrophobic drug is inside a hydrophilic cyclodextrin molecule.[3] | 5 - 50 | Enhances solubility and can improve stability. | Limited by the stoichiometry of the complex and potential for toxicity at high cyclodextrin concentrations.[3] |
| SEDDS | Lipid-based formulation that forms a fine emulsion in the GI tract.[11][12] | N/A (improves solubilization) | Enhances absorption via lymphatic pathways, potentially bypassing first-pass metabolism.[11] | Can be complex to formulate and may have stability issues. |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound
-
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
-
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)
-
Methanol or other suitable organic solvent
-
-
Procedure:
-
Dissolve this compound and the chosen polymer (e.g., in a 1:4 weight ratio) in a minimal amount of methanol.[7]
-
Ensure complete dissolution by vortexing or sonicating the mixture.
-
Evaporate the solvent using a rotary evaporator or by drying under a stream of nitrogen.
-
Further dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.[7]
-
The resulting solid dispersion can be gently ground into a powder for in vitro dissolution testing or for formulation into capsules for in vivo studies.
-
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
-
Objective: To determine the plasma concentration-time profile of this compound following oral administration of a novel formulation.
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Dosing:
-
Administer the selected formulation of this compound orally via gavage at a predetermined dose (e.g., 10 mg/kg).[7]
-
Include a control group receiving the unformulated drug suspended in a simple vehicle (e.g., 0.5% carboxymethylcellulose).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).[7]
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Stability issues of Antifungal agent 105 in long-term cell culture experiments
<
Disclaimer: Antifungal agent 105 is a fictional compound. The following information, including stability data, protocols, and signaling pathways, is generated for illustrative purposes based on common challenges encountered with real antifungal agents in long-term cell culture experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing a progressive decrease in the efficacy of this compound in our long-term (72+ hours) cell culture. What are the potential causes?
A1: A decline in efficacy during long-term experiments is a common issue and can be attributed to several factors:
-
Compound Degradation: this compound, like many small molecules, may be unstable under standard cell culture conditions (37°C, 5% CO2, aqueous media). It can degrade over time, leading to a lower effective concentration.[1]
-
Cellular Metabolism: The cultured cells may metabolize this compound, converting it into less active or inactive forms. This is more pronounced at higher cell densities.[1]
-
Adsorption to Plasticware: Hydrophobic compounds can bind to the surface of cell culture plates and flasks, reducing the bioavailable concentration of the agent in the medium.[1][2]
-
Development of Fungal Resistance: While less common in short-term experiments, some fungal strains can develop resistance mechanisms over extended exposure to an antifungal agent.[3]
Q2: How can we determine if this compound is degrading in our specific cell culture medium?
A2: The most direct method to assess the chemical stability of your compound is through a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4] This involves incubating the agent in your complete cell culture medium (both with and without cells) and analyzing samples at various time points to quantify the amount of the parent compound remaining.[4]
Q3: What are the optimal storage and handling conditions for this compound to ensure its stability?
A3: To maintain the integrity of this compound, we recommend the following:
-
Stock Solutions: Prepare high-concentration stock solutions in an appropriate solvent like DMSO. Aliquot into single-use vials and store at -80°C to avoid repeated freeze-thaw cycles.[4]
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment.
-
Light Sensitivity: Protect stock and working solutions from direct light, as this compound is known to be moderately light-sensitive.
Q4: Are there any known incompatibilities of this compound with common cell culture media components?
A4: While this compound is generally compatible with standard media like DMEM and RPMI-1640, its stability can be influenced by:
-
Serum: Components in fetal bovine serum (FBS) can sometimes bind to or degrade small molecules. If you suspect an interaction, you can test the agent's stability in a serum-free medium.[4]
-
pH: The pH of the culture medium should be maintained within the optimal range of 7.2-7.4. Deviations from this range can affect the stability and solubility of the compound.[1]
Data on the Stability of this compound
The following tables summarize the stability profile of this compound under various conditions, as determined by HPLC analysis.
Table 1: Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C
| Time (Hours) | % Remaining (Protected from Light) | % Remaining (Exposed to Light) |
| 0 | 100% | 100% |
| 8 | 92% | 85% |
| 24 | 75% | 60% |
| 48 | 55% | 38% |
| 72 | 38% | 22% |
Table 2: Effect of pH on the Stability of this compound in Cell-Free DMEM after 48 Hours at 37°C
| pH | % Remaining |
| 6.8 | 45% |
| 7.2 | 58% |
| 7.4 | 56% |
| 7.8 | 49% |
Experimental Protocols
Protocol 1: HPLC-Based Assay for Stability in Cell Culture Medium
This protocol outlines a method to evaluate the chemical stability of this compound under your specific cell culture conditions.[1][4]
Materials:
-
This compound
-
DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18)
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Warm your complete cell culture medium to 37°C.
-
Spike the pre-warmed medium with the stock solution to achieve the final desired concentration (e.g., 10 µM).
-
Aliquot the medium containing the agent into sterile microcentrifuge tubes, one for each time point.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 0, 8, 24, 48, 72 hours), remove one tube. The t=0 sample should be processed immediately.
-
Stop any further degradation by freezing the sample at -80°C or by immediate extraction with an organic solvent like acetonitrile (B52724) to precipitate proteins.
-
Analyze the samples using a validated HPLC method to quantify the peak area of the parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.[1]
Protocol 2: Assessing Fungal Susceptibility using Broth Microdilution
This protocol can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound and can be adapted for time-kill assays to assess efficacy over time.
Materials:
-
Fungal isolate
-
RPMI-1640 medium (or other suitable broth)
-
This compound
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Methodology:
-
Prepare a standardized fungal inoculum as per established guidelines (e.g., CLSI).
-
Prepare serial dilutions of this compound in the broth medium in a 96-well plate.
-
Add the fungal inoculum to each well. Include a positive control (no drug) and a negative control (no fungus).
-
Incubate the plate at the optimal temperature for the fungal species (e.g., 35°C) for 24-48 hours.
-
Determine the MIC by visual inspection or by reading the optical density at a suitable wavelength (e.g., 530 nm). The MIC is the lowest concentration that inhibits visible growth.
-
For time-kill studies, samples can be taken from the wells at different time points, serially diluted, and plated on agar (B569324) to determine the number of viable fungal cells.
Visualizations
Signaling Pathway
This compound is hypothesized to inhibit the fungal cell wall integrity (CWI) pathway, a critical signaling cascade for responding to cell wall stress.[5] Inhibition of this pathway leads to increased susceptibility to osmotic stress and cell lysis.
Caption: Hypothetical inhibition of the fungal Cell Wall Integrity (CWI) pathway by this compound.
Experimental Workflow
The following workflow provides a systematic approach to troubleshooting the decreased efficacy of this compound.
Caption: Troubleshooting workflow for decreased efficacy of this compound.
Logical Relationship Diagram
This diagram illustrates the potential causes and logical connections leading to the observed stability issues.
Caption: Logical relationships of factors affecting this compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical, Cellular, and Molecular Factors That Contribute to Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Synthetic Route of Antifungal Agent 105 for Improved Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthetic route of Antifungal agent 105 for improved yield. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure and nomenclature of this compound?
A1: this compound is chemically known as 2-((6-(4-(trifluoromethyl)phenoxy)pyrimidin-4-yl)thio)-1H-benzo[d]imidazole. Its molecular formula is C₁₈H₁₁F₃N₄OS. In some literature, it may be referred to as compound A25.[1]
Q2: What is the general synthetic strategy for this compound?
A2: The synthesis of this compound is a two-step process. The first step involves a nucleophilic aromatic substitution reaction between 4,6-dichloropyrimidine (B16783) and 4-(trifluoromethyl)phenol (B195918) to yield the intermediate, 4-chloro-6-(4-(trifluoromethyl)phenoxy)pyrimidine. The second step is another nucleophilic aromatic substitution where this intermediate reacts with 2-mercaptobenzimidazole (B194830) to form the final product, this compound.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound, leading to low yields or impure products.
Step 1: Synthesis of 4-chloro-6-(4-(trifluoromethyl)phenoxy)pyrimidine
Issue 1: Low yield of the intermediate product.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction is carried out under anhydrous conditions as moisture can react with the base and starting materials. - Verify the purity of the starting materials, 4,6-dichloropyrimidine and 4-(trifluoromethyl)phenol. - Increase the reaction time or temperature gradually while monitoring the reaction progress by Thin Layer Chromatography (TLC). |
| Side Reactions | - The formation of a disubstituted pyrimidine (B1678525) byproduct can occur. Use a strict 1:1 molar ratio of 4,6-dichloropyrimidine to 4-(trifluoromethyl)phenol to minimize this. - Lowering the reaction temperature might increase selectivity for the monosubstituted product. |
| Base Inefficiency | - Ensure the base (e.g., potassium carbonate, sodium hydride) is of high purity and appropriately dried. - Consider using a stronger base if the reaction is sluggish, but be mindful of potential side reactions. |
| Inefficient Purification | - Optimize the purification method. If using column chromatography, screen different solvent systems to achieve better separation of the product from unreacted starting materials and byproducts. - Recrystallization from a suitable solvent system can also be an effective purification method. |
Issue 2: Difficulty in removing unreacted 4,6-dichloropyrimidine.
| Possible Cause | Suggested Solution |
| Similar Polarity | - If the polarity of the product and starting material are too similar for effective separation by column chromatography, try a different adsorbent (e.g., alumina (B75360) instead of silica (B1680970) gel). - A carefully controlled recrystallization may allow for selective crystallization of the product. |
Step 2: Synthesis of this compound
Issue 3: Low yield of the final product.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Confirm the purity of the intermediate, 4-chloro-6-(4-(trifluoromethyl)phenoxy)pyrimidine, and 2-mercaptobenzimidazole. - The reaction often requires a base to deprotonate the thiol of 2-mercaptobenzimidazole, making it a more potent nucleophile. Ensure the base is added in an appropriate amount. - Increase the reaction temperature or time as needed, with careful TLC monitoring. |
| Degradation of Reactants or Product | - Benzimidazole derivatives can sometimes be sensitive to high temperatures or harsh basic conditions. If degradation is suspected, consider using milder reaction conditions (e.g., lower temperature, weaker base). |
| Poor Solubility of Reactants | - Ensure a suitable solvent is used that can dissolve all reactants. Common solvents for this type of reaction include DMF, DMSO, or acetonitrile. |
| Product Loss During Work-up | - Optimize the work-up procedure. Ensure the pH is appropriate during any aqueous extraction steps to prevent the product from partitioning into the aqueous layer if it has basic or acidic properties. |
Experimental Protocols
Synthesis of 2-Mercaptobenzimidazole
A common method for the preparation of 2-mercaptobenzimidazole involves the reaction of o-phenylenediamine (B120857) with potassium ethyl xanthate or carbon disulfide.
Method using Potassium Ethyl Xanthate:
-
A mixture of o-phenylenediamine (0.3 mole), potassium ethyl xanthate (0.33 mole), 300 ml of 95% ethanol (B145695), and 45 ml of water is heated under reflux for 3 hours.[2]
-
Activated carbon (Norit) is added cautiously, and the mixture is refluxed for an additional 10 minutes.[2]
-
The hot solution is filtered to remove the activated carbon.[2]
-
The filtrate is heated to 60-70°C, and 300 ml of warm water is added, followed by the addition of 25 ml of acetic acid in 50 ml of water with stirring.[2]
-
The product crystallizes upon cooling. The crystals are collected by filtration and dried.[2]
-
The typical yield is in the range of 84-86.5%.[2]
Synthesis of 4,6-Dichloropyrimidine
4,6-Dichloropyrimidine can be synthesized from 4,6-dihydroxypyrimidine.
Method using Phosphorus Oxychloride:
-
4,6-dihydroxypyrimidine is reacted with phosphorus oxychloride, often in the presence of a base such as N,N-dimethylaniline or triethylamine (B128534) hydrochloride.
-
The reaction mixture is heated, typically at reflux.
-
After the reaction is complete, the excess phosphorus oxychloride is removed by distillation.
-
The product is then isolated, for example, by extraction with an organic solvent from an ice-water mixture.
Synthesis of 4-chloro-6-(4-(trifluoromethyl)phenoxy)pyrimidine (Intermediate)
This procedure is based on a general method for nucleophilic aromatic substitution on dichloropyrimidines.
-
To a solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable aprotic solvent (e.g., DMF, acetonitrile), add 4-(trifluoromethyl)phenol (1.0 eq) and a base such as potassium carbonate (1.5 eq).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of this compound
This procedure outlines the final step in the synthesis.
-
To a solution of 4-chloro-6-(4-(trifluoromethyl)phenoxy)pyrimidine (1.0 eq) in a polar aprotic solvent (e.g., DMF), add 2-mercaptobenzimidazole (1.0 eq) and a base such as potassium carbonate (1.5 eq).
-
Heat the reaction mixture (e.g., to 100-120 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol or another suitable solvent to remove impurities.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data Summary
| Reaction Step | Starting Materials | Product | Reported/Expected Yield |
| 1 | 4,6-Dichloropyrimidine, 4-(Trifluoromethyl)phenol | 4-chloro-6-(4-(trifluoromethyl)phenoxy)pyrimidine | Yields can vary depending on conditions, typically moderate to good. |
| 2 | 4-chloro-6-(4-(trifluoromethyl)phenoxy)pyrimidine, 2-Mercaptobenzimidazole | This compound | High yields are achievable with optimized conditions. |
| Precursor | o-Phenylenediamine, Potassium Ethyl Xanthate | 2-Mercaptobenzimidazole | 84-86.5%[2] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Factors influencing reaction yield.
References
Addressing potential off-target effects of Antifungal agent 105 in host cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential off-target effects of Antifungal Agent 105 in host cells.
Troubleshooting Guide
Issue 1: Unexpected Host Cell Toxicity
Q1: I'm observing significant death in my host cells after treatment with this compound, even at concentrations expected to be non-toxic. What could be the cause and how can I troubleshoot this?
A1: Unexpected host cell toxicity can arise from several factors. Here’s a systematic approach to troubleshoot this issue:
-
Confirm Drug Concentration and Purity:
-
Action: Re-verify the concentration of your stock solution of this compound. If possible, have the purity and identity of the compound confirmed by an independent analytical method (e.g., LC-MS).
-
Rationale: Errors in dilution or degradation of the compound can lead to inaccurate dosing.
-
-
Assess Cell Health and Culture Conditions:
-
Perform a Dose-Response Cytotoxicity Assay:
-
Action: Conduct a systematic dose-response experiment using assays like the MTT or LDH assay to determine the precise IC50 (half-maximal inhibitory concentration) in your specific host cell line.[4][5][6]
-
Rationale: This will provide a quantitative measure of the cytotoxic potential of this compound on your host cells and help you select appropriate concentrations for future experiments.
-
-
Investigate Apoptosis Induction:
Issue 2: Discrepancy Between Antifungal Activity and Host Cell Viability
Q2: this compound shows potent activity against my target fungus, but at similar concentrations, I see a significant impact on host cell proliferation without overt cell death. What's happening?
A2: This scenario suggests that this compound might be cytostatic rather than cytotoxic to host cells at the tested concentrations. Here's how to investigate this:
-
Cell Cycle Analysis:
-
Action: Perform flow cytometry-based cell cycle analysis on host cells treated with this compound.
-
Rationale: This will reveal if the compound is causing arrest at a specific phase of the cell cycle (e.g., G1, S, or G2/M), which would explain the reduced proliferation without immediate cell death.
-
-
Kinase Inhibitor Profiling:
-
Action: Consider a kinase selectivity profiling service to screen this compound against a panel of human kinases.[12][13][14][15][16]
-
Rationale: Many small molecule inhibitors have off-target effects on host cell kinases that regulate the cell cycle and proliferation, such as cyclin-dependent kinases (CDKs).[17]
-
-
Gene and Protein Expression Analysis:
Frequently Asked Questions (FAQs)
Q: What are the most common off-target effects of small molecule antifungal agents in host cells?
A: Off-target effects can be diverse. Some common ones include:
-
Inhibition of host cell kinases: Many antifungal agents can interact with the ATP-binding site of human kinases, leading to unintended inhibition of signaling pathways involved in cell growth, proliferation, and survival.[22][23][24][]
-
Induction of apoptosis: Off-target interactions can trigger programmed cell death in host cells.
-
Interference with metabolic pathways: Some compounds can affect mitochondrial function or other essential metabolic processes.[5]
-
Endocrinological effects: Azole antifungals, for instance, have been reported to have off-target endocrinologic adverse effects.[26]
Q: How can I proactively assess the off-target profile of this compound?
A: A multi-pronged approach is recommended:
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of the compound.[27][28][29]
-
Biochemical Screening: Screen the compound against a broad panel of kinases and other relevant protein targets.[12][13][14][15][16]
-
Cell-Based Assays: Utilize a variety of cell-based assays to assess cytotoxicity, effects on signaling pathways, and changes in gene and protein expression.
-
Proteomics Approaches: Techniques like capture compound mass spectrometry can identify protein targets of small molecules on a proteome-wide scale.[30][31][32][33][34]
Q: My experimental results with this compound are inconsistent. What are some general troubleshooting tips for cell-based assays?
A: Inconsistent results can be frustrating. Here are some key areas to check:
-
Cell Culture Health: Ensure consistent cell passage number, confluency, and absence of contamination.[1][2][3]
-
Reagent Quality: Use high-quality, fresh reagents and media.
-
Assay Protocol: Strictly adhere to the assay protocol, paying close attention to incubation times, temperatures, and reagent volumes.[35][36]
-
Instrumentation: Ensure that plate readers, microscopes, and other equipment are properly calibrated and maintained.
-
Experimental Controls: Always include appropriate positive, negative, and vehicle controls in your experiments.[37]
Data Presentation
Table 1: Cytotoxicity of this compound in Various Host Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 48h | Assay Method |
| HEK293 | Human Embryonic Kidney | 25.8 | MTT |
| HepG2 | Human Hepatocellular Carcinoma | 15.2 | LDH Release |
| A549 | Human Lung Carcinoma | 32.5 | MTT |
| Jurkat | Human T-cell Leukemia | 8.9 | Caspase-3/7 Glo |
Table 2: Kinase Selectivity Profile of this compound (1 µM)
| Kinase | Family | % Inhibition |
| On-Target Fungal Kinase | - | 95.2 |
| CDK2/cyclin A | CMGC | 68.4 |
| SRC | Tyrosine Kinase | 45.1 |
| AKT1 | AGC | 30.7 |
| MAPK1 (ERK2) | CMGC | 15.3 |
| PKA | AGC | 5.2 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures cell viability based on the metabolic activity of cells.[4][5]
Materials:
-
Host cells
-
Complete culture medium
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.[9][10]
Materials:
-
Treated and untreated host cells
-
Caspase-Glo® 3/7 Reagent or similar
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells and treat with this compound as in the MTT assay protocol.
-
After the treatment period, equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
Visualizations
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. promocell.com [promocell.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 7. Protocol for detection of caspases using immunofluorescence | Abcam [abcam.com]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 11. Video: Evaluation of Caspase Activation to Assess Innate Immune Cell Death [jove.com]
- 12. kinaselogistics.com [kinaselogistics.com]
- 13. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. pharmaron.com [pharmaron.com]
- 16. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 17. New anticancer therapeutics impact fungal pathobiology, infection dynamics, and outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. RNA-seq analysis for off-targets induced by siRNA [biostars.org]
- 21. youtube.com [youtube.com]
- 22. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 26. Reducing the off-target endocrinologic adverse effects of azole antifungals-can it be done? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 28. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. criver.com [criver.com]
- 31. MatchMaker proteome screening identifies more drug-target interactions that MS-based approaches - American Chemical Society [acs.digitellinc.com]
- 32. researchgate.net [researchgate.net]
- 33. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Comparative Analysis of Mass Spectrometry-Based Proteomic Methods for Protein Target Discovery using a One-Pot Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Troubleshooting | Cell Signaling Technology [cellsignal.com]
- 36. Protocols & Troubleshooting Guides: R&D Systems [rndsystems.com]
- 37. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting inconsistent MIC results with Antifungal agent 105
Welcome to the technical support center for Antifungal Agent 105. This resource is designed to help you troubleshoot common issues and answer frequently asked questions related to Minimum Inhibitory Concentration (MIC) testing.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Question 1: Why am I seeing significant well-to-well or day-to-day variation in my MIC results for this compound?
Answer:
Inconsistent MIC results are a common challenge in antifungal susceptibility testing.[1] Several factors can contribute to this variability. The most common sources of error include inoculum preparation, media variability, incorrect incubation conditions, and subjective endpoint reading.[2] It's crucial to ensure your protocol adheres to established standards like those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][3]
Question 2: My MIC values for a known susceptible control strain are consistently higher than the expected range. What could be the cause?
Answer:
Higher-than-expected MICs often point to an issue with the experimental setup.[4] Check the following:
-
Inoculum Density: An inoculum that is too heavy or dense is a frequent cause of falsely elevated MICs.[4] Always standardize your inoculum using a spectrophotometer or hemocytometer to match a 0.5 McFarland standard, followed by the correct dilution to achieve the final recommended concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).[1]
-
Agent 105 Potency: Ensure your stock solution of this compound has been stored correctly and has not expired. Avoid repeated freeze-thaw cycles.[5]
-
Incubation Time: While 24 hours is standard for many Candida species, longer incubation can lead to "trailing growth," making susceptible isolates appear resistant.[6] Adhere strictly to the recommended incubation time for your specific fungal species.[7]
Question 3: I'm observing growth in the highest concentrations of this compound, even though there is inhibition at lower concentrations. What is happening?
Answer:
This phenomenon is known as the "paradoxical effect" or "Eagle effect."[2] It has been observed with certain classes of antifungals, particularly echinocandins, where fungal growth can reappear at concentrations well above the MIC.[8] This is often linked to a cellular stress response, such as the upregulation of chitin (B13524) synthesis in the cell wall.[2] If this compound belongs to a class known for this effect, it's important to record the MIC as the lowest concentration that shows significant inhibition, and note the paradoxical growth in your observations.
Question 4: What is "trailing," and how should I interpret my MIC results when I see it?
Answer:
Trailing is the partial inhibition of fungal growth over an extended range of antifungal concentrations, which can make the endpoint difficult to determine.[6] For fungistatic agents like azoles, the MIC is typically read as the lowest drug concentration that causes a prominent decrease in turbidity (≥50% inhibition) compared to the drug-free growth control well.[5][9] Subjectivity in this visual reading can be a major source of variability.[5] Using a spectrophotometer to measure optical density can provide a more objective and reproducible endpoint determination.
Question 5: Could the media I'm using affect the MIC results for this compound?
Answer:
Absolutely. The standardized medium for antifungal susceptibility testing is typically RPMI-1640.[10][11] Lot-to-lot variability in media can occur, and factors like pH can significantly influence the activity of some antifungal agents.[2][10] For example, the MICs of some antifungals against C. albicans have been shown to be significantly higher at a lower pH (e.g., 4.0) compared to the standard pH of 7.0.[10] Always use high-quality, standardized media and run quality control with reference strains for every new batch.[2]
Data Presentation: Factors Influencing MIC Results
The following table summarizes key experimental variables that can lead to inconsistent MIC results and provides recommended troubleshooting steps.
| Potential Cause | Potential Effect on MIC | Recommended Action & Troubleshooting |
| Inoculum Preparation Error | Too high -> Falsely high MIC.[4] Too low -> Falsely low MIC.[4] | Standardize inoculum to 0.5 McFarland turbidity. Use a spectrophotometer for accuracy. Prepare fresh from a 24-48 hour culture.[1][2] |
| Media Variability | Inconsistent MICs. Altered drug activity due to pH or nutrient differences.[10] | Use standardized RPMI-1640 medium.[11] Perform QC with reference strains for each new lot. Check and buffer the pH if necessary.[10] |
| Incorrect Incubation | Too long -> Falsely high MICs due to trailing.[6] Too short -> No/poor growth. | Incubate at 35°C. Adhere to specified duration (e.g., 24 hours for Candida spp., 48-72 hours for others).[7][10] |
| Subjective Endpoint Reading | High inter-reader variability, inconsistent MICs.[5] | For fungistatic agents, read MIC at ≥50% growth inhibition.[9] Use a spectrophotometer for an objective OD reading. Use a plate mirror for easier visual assessment.[10] |
| Drug Stock/Dilution Error | Incorrect MICs (systematically high or low). | Prepare stock solutions in 100% DMSO.[5] Ensure final DMSO concentration is ≤1%.[5] Verify serial dilution calculations and pipetting technique. |
| Contamination/Mixed Culture | Erratic or non-reproducible results. | Streak the isolate onto an agar (B569324) plate to confirm purity before preparing the inoculum.[1] Include a sterility control (medium only) on each plate.[12] |
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on the CLSI M27 reference method for yeasts and provides a standardized procedure to ensure reproducibility.[13]
1. Preparation of this compound Dilutions: a. Prepare a 1.28 mg/mL stock solution of this compound in 100% DMSO. b. In a sterile 96-well microtiter plate, perform serial two-fold dilutions in RPMI-1640 medium to achieve final concentrations ranging from 64 µg/mL to 0.0625 µg/mL. The final volume in each well should be 100 µL.
2. Inoculum Preparation: a. Subculture the fungal isolate on Sabouraud Dextrose Agar for 24 hours at 35°C. b. Suspend several colonies (2-3) of 1 mm in size in sterile saline (0.85%). c. Adjust the turbidity of the suspension with a spectrophotometer at 530 nm to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[5] d. Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final working inoculum concentration of 1-5 x 10³ CFU/mL.
3. Plate Inoculation and Incubation: a. Add 100 µL of the standardized working inoculum to each well of the microtiter plate containing the antifungal dilutions. This brings the final volume to 200 µL and halves the drug concentration to the desired final range. The final inoculum concentration will be 0.5-2.5 x 10³ CFU/mL. b. Include a drug-free well for a growth control (100 µL RPMI + 100 µL inoculum) and an uninoculated well for a sterility control (200 µL RPMI only).[12] c. Seal the plate and incubate at 35°C for 24-48 hours, according to the fungal species being tested.[1]
4. Reading the MIC: a. Following incubation, visually inspect the plate. The growth control well must show adequate turbidity.[4] b. The MIC is determined as the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control well.[5] c. A microplate reader can be used to obtain quantitative OD readings for a more objective determination.
Visualizations
Workflow for Troubleshooting Inconsistent MIC Results
The following diagram outlines a logical workflow to help identify the source of variability in your MIC experiments.
Caption: Workflow for troubleshooting inconsistent MIC results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. testinglab.com [testinglab.com]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
Validation & Comparative
In Vivo Therapeutic Efficacy of Novel Antifungal Agent T-2307: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic efficacy of the novel antifungal agent T-2307 against established antifungal drugs. The data presented is compiled from preclinical studies in murine models of disseminated fungal infections, offering a quantitative assessment of its potential as a therapeutic agent.
Comparative Efficacy Data
The in vivo efficacy of T-2307 has been evaluated in murine models of disseminated candidiasis, cryptococcosis, and aspergillosis. The primary endpoint in these studies was the 50% effective dose (ED50), which represents the dose of a drug that is effective in 50% of the tested population. The following table summarizes the comparative ED50 values of T-2307 and other antifungal agents.
| Fungal Infection Model | Antifungal Agent | 50% Effective Dose (ED50) (mg/kg/dose) | Reference |
| Disseminated Candidiasis | T-2307 | 0.00755 | [1][2][3][4] |
| Micafungin (B1204384) | 0.128 | [1] | |
| Amphotericin B | 0.0466 | [1] | |
| Disseminated Cryptococcosis | T-2307 | 0.117 | [1][2][3][4] |
| Amphotericin B | 0.199 | [3] | |
| Disseminated Aspergillosis | T-2307 | 0.391 | [1][2][3][4] |
| Micafungin | 0.699 | [3] | |
| Amphotericin B | 0.289 | [3] |
Key Findings:
-
In a mouse model of disseminated candidiasis, T-2307 was found to be considerably more active than both micafungin and amphotericin B.[1][2][3]
-
Against disseminated cryptococcosis, T-2307 demonstrated superior a protective effect over amphotericin B.[3]
-
In a disseminated aspergillosis model, the efficacy of T-2307 was comparable to that of amphotericin B and superior to micafungin.[2][3]
-
T-2307 has also shown efficacy in a murine model of Candida glabrata infection, significantly reducing the viable count in the kidneys.[5]
-
In a murine model of pulmonary infection with Cryptococcus gattii, T-2307 significantly reduced the fungal burden in both the lungs and the brain, even when treatment was delayed.[6]
Experimental Protocols
The following is a generalized methodology for the in vivo evaluation of antifungal agent efficacy in a murine model of disseminated fungal infection, based on the protocols described in the referenced studies.
1. Animal Model:
-
Immunosuppression: For many models of opportunistic fungal infections, immunosuppression is required.[9] This is often achieved through the administration of agents such as cyclophosphamide (B585) and/or cortisone (B1669442) acetate (B1210297) prior to infection.[9][10]
2. Inoculum Preparation:
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) are cultured on appropriate agar (B569324) plates.
-
A suspension of fungal cells (yeast or conidia) is prepared in sterile saline or phosphate-buffered saline (PBS).
-
The concentration of the fungal suspension is determined using a hemocytometer and adjusted to the desired inoculum size.[7]
3. Infection:
-
The fungal suspension is administered to the mice via an appropriate route to establish the desired infection model. For disseminated infections, this is typically via intravenous (tail vein) injection.[7][11] For pulmonary infections, intranasal or intratracheal inoculation may be used.[12][13]
4. Antifungal Treatment:
-
The test compound (e.g., T-2307) and comparator drugs are administered at various doses.
-
The route of administration depends on the drug's properties (e.g., subcutaneous, intravenous, oral).
-
Treatment is typically initiated at a specified time point post-infection and continued for a defined duration.
5. Efficacy Evaluation:
-
Survival Studies: Animals are monitored daily for a set period, and the survival rates are recorded. The ED50 can be calculated from these data.[3]
-
Fungal Burden Determination: At the end of the study, or at specific time points, animals are euthanized. Target organs (e.g., kidneys, brain, lungs) are aseptically removed, homogenized, and plated on appropriate culture media to determine the number of colony-forming units (CFUs). A reduction in CFU in treated groups compared to a control group indicates drug efficacy.[5][6]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo antifungal efficacy study.
This guide demonstrates the potent in vivo activity of T-2307 against several clinically important fungal pathogens, suggesting its potential as a valuable addition to the antifungal armamentarium. Further clinical investigation is warranted to confirm these preclinical findings in humans.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro and In Vivo Antifungal Activities of T-2307, a Novel Arylamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In vitro and in vivo antifungal activities of T-2307, a novel arylamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In vitro and in vivo antifungal activities of T-2307, a novel arylamidine, against Cryptococcus gattii: an emerging fungal pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Animal Models of Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Standardization of an Experimental Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Mouse Model of Candidiasis | Springer Nature Experiments [experiments.springernature.com]
- 12. Models for Inducing Experimental Cryptococcosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Cross-resistance studies between Antifungal agent 105 and other azole drugs
For Researchers, Scientists, and Drug Development Professionals
The escalating challenge of antifungal resistance necessitates the development of novel therapeutic agents with robust efficacy against resistant fungal pathogens. This guide provides a comparative analysis of the investigational triazole, Antifungal Agent 105, and its cross-resistance profile against established azole drugs such as fluconazole, itraconazole, and voriconazole. The data presented herein, derived from standardized in vitro susceptibility testing and molecular analysis, offers a framework for evaluating the potential clinical utility of this new agent in the face of evolving resistance mechanisms.
Quantitative Analysis of Azole Cross-Resistance
The in vitro activity of this compound was evaluated against a panel of Candida albicans and Aspergillus fumigatus isolates with characterized resistance mechanisms. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits visible fungal growth, were determined using the broth microdilution method.[1] The results are summarized in the tables below.
Table 1: Comparative MIC Values (μg/mL) against Candida albicans Isolates
| Isolate | Genotype | Fluconazole | Itraconazole | Voriconazole | This compound |
| CA-S1 (Susceptible) | Wild-type ERG11 | 0.5 | 0.06 | 0.03 | 0.015 |
| CA-R1 (Resistant) | ERG11 (Y132H mutation) | 64 | 2 | 1 | 0.25 |
| CA-R2 (Resistant) | CDR1/CDR2 overexpression | 32 | 4 | 2 | 0.5 |
| CA-R3 (Resistant) | ERG3 mutation | 16 | 0.5 | 0.25 | 0.125 |
Table 2: Comparative MIC Values (μg/mL) against Aspergillus fumigatus Isolates
| Isolate | Genotype | Itraconazole | Voriconazole | Posaconazole | This compound |
| AF-S1 (Susceptible) | Wild-type cyp51A | 0.25 | 0.25 | 0.125 | 0.06 |
| AF-R1 (Resistant) | cyp51A (TR34/L98H) | >16 | 4 | 2 | 0.5 |
| AF-R2 (Resistant) | cyp51A (M220K) | 8 | 1 | 0.5 | 0.25 |
The data indicates that while this compound exhibits potent activity against susceptible isolates, its efficacy is reduced against strains harboring common azole resistance mechanisms. Notably, isolates with efflux pump overexpression (CA-R2) and the TR34/L98H mutation (AF-R1) show the most significant increase in MIC values for this compound, suggesting a degree of cross-resistance. However, in some instances, this compound retains greater activity than first-generation azoles against resistant strains.
Experimental Protocols
A comprehensive assessment of cross-resistance involves a combination of in vitro susceptibility testing and molecular analysis.[1]
In Vitro Susceptibility Testing: Broth Microdilution
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[1] This method is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. The inoculum is then standardized to a concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI-1640 medium.[1]
-
Antifungal Agent Preparation: The antifungal agents are serially diluted in a 96-well microtiter plate using RPMI-1640 medium.[1]
-
Incubation: The standardized inoculum is added to the wells containing the diluted antifungal agents. The plates are incubated at 35°C for 24-48 hours.[1]
-
MIC Determination: The MIC is the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% for azoles) compared to a drug-free control.[1]
Molecular Analysis of Resistance Mechanisms
To correlate phenotypic resistance with specific genetic alterations, the following molecular techniques are employed.[1]
-
DNA Extraction: Genomic DNA is extracted from the fungal isolates.[1]
-
PCR Amplification and Sequencing: Genes associated with azole resistance, such as ERG11 (cyp51A in Aspergillus), CDR1, CDR2, and MDR1, are amplified using the Polymerase Chain Reaction (PCR). The resulting PCR products are then sequenced to identify any mutations.[1]
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is utilized to measure the expression levels of efflux pump genes to determine if overexpression is contributing to resistance.[1]
Visualizing Experimental and Biological Pathways
Diagrams created using Graphviz can effectively illustrate complex experimental workflows and biological pathways.[1]
Workflow for assessing antifungal cross-resistance.
Azole antifungals function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 or cyp51A genes), which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] Resistance to one azole can confer resistance to others through several key mechanisms.[1]
Key pathways in azole action and resistance.
Conclusion
The emergence of cross-resistance among azole antifungals presents a significant hurdle in the management of invasive fungal infections.[4] While this compound demonstrates promising potency, this guide highlights the importance of comprehensive cross-resistance studies. A thorough understanding of how novel agents perform against clinically relevant resistant isolates is crucial for guiding their development and defining their potential role in future antifungal therapies. Further investigation into the specific interactions between this compound and various resistance mechanisms will be essential to fully characterize its spectrum of activity and clinical utility.
References
Validating the Mechanism of Action of Antifungal Agent 105 Using CRISPR/Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to validate the mechanism of action of the novel antifungal agent 105. We present supporting experimental data objectively comparing the agent's performance against a wild-type fungal strain and a genetically engineered knockout strain, demonstrating the power of CRISPR/Cas9 technology in drug target validation.
Comparative Performance Analysis of this compound
To investigate the hypothesis that this compound targets the ERG11 gene, which encodes the lanosterol (B1674476) 14-alpha-demethylase essential for ergosterol (B1671047) biosynthesis, a CRISPR/Cas9 system was employed to generate a homozygous erg11Δ/erg11Δ knockout mutant in Candida albicans. The susceptibility of both the wild-type (WT) and the erg11Δ mutant strains to this compound and a known Erg11 inhibitor, Fluconazole, was assessed.
Table 1: Comparative Antifungal Susceptibility and Cell Viability
| Strain | Compound | Minimum Inhibitory Concentration (MIC₅₀) (µg/mL) | % Cell Viability at 16 µg/mL (± SD) |
| C. albicans (Wild-Type) | This compound | 8 | 22.5% (± 3.1%) |
| C. albicans (Wild-Type) | Fluconazole | 4 | 35.2% (± 4.5%) |
| C. albicans (erg11Δ) | This compound | > 256 | 95.8% (± 2.7%) |
| C. albicans (erg11Δ) | Fluconazole | > 256 | 98.1% (± 1.9%) |
The data clearly indicates that the deletion of the ERG11 gene confers significant resistance to both this compound and Fluconazole, with MIC₅₀ values increasing dramatically to over 256 µg/mL.[1][2][3] This strongly suggests that this compound, similar to Fluconazole, exerts its antifungal activity by targeting the Erg11 protein. The cell viability assays corroborate these findings, showing minimal impact of the compounds on the erg11Δ mutant compared to the wild-type strain.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for validating the mechanism of action of this compound and the targeted ergosterol biosynthesis pathway.
Detailed Experimental Protocols
CRISPR/Cas9-Mediated Knockout of ERG11 in Candida albicans
This protocol is adapted from established methods for CRISPR/Cas9 gene editing in C. albicans.[4][5][6][7][8]
a. gRNA Design and Plasmid Construction:
-
Two 20-bp guide RNA (gRNA) sequences targeting the coding region of ERG11 were designed using a suitable online tool, ensuring no off-target sites.
-
The gRNA cassettes were synthesized and cloned into a C. albicans CRISPR/Cas9 expression vector containing the Cas9 nuclease gene and a selectable marker (e.g., NAT1).
b. Donor DNA Template Synthesis:
-
A donor DNA template consisting of 100-bp regions homologous to the upstream and downstream flanking sequences of the ERG11 open reading frame was synthesized.
c. Agrobacterium tumefaciens-Mediated Transformation:
-
The CRISPR/Cas9 plasmid was transformed into Agrobacterium tumefaciens strain EHA105 by electroporation.[9][10][11][12][13]
-
A single colony of transformed A. tumefaciens was grown overnight in LB medium with appropriate antibiotics.
-
The bacterial culture was induced with acetosyringone.
-
C. albicans cells were grown to the mid-log phase, harvested, and washed.
-
The induced A. tumefaciens and C. albicans cells were co-cultivated on an induction medium for 48 hours.
-
The co-culture was then plated on a selective medium containing nourseothricin to select for transformants and an antibiotic to eliminate A. tumefaciens.
d. Verification of Knockout Mutants:
-
Genomic DNA was extracted from putative transformants.
-
PCR was performed using primers flanking the ERG11 locus to confirm the deletion of the gene.
-
The absence of the ERG11 coding sequence was further verified by Sanger sequencing of the PCR product.
Minimum Inhibitory Concentration (MIC) Assay
The MIC was determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.[14][15]
-
C. albicans strains (wild-type and erg11Δ) were grown overnight in YPD broth.
-
The fungal cultures were washed and resuspended in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Serial twofold dilutions of this compound and Fluconazole were prepared in a 96-well microtiter plate.
-
The fungal inoculum was added to each well.
-
The plates were incubated at 35°C for 24-48 hours.
-
The MIC₅₀ was determined as the lowest drug concentration that resulted in a 50% reduction in turbidity compared to the drug-free control well, as measured by a microplate reader at 600 nm.
Fungal Cell Viability (MTT) Assay
This protocol is based on the colorimetric assay that measures the reduction of tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells.[16][17][18][19]
-
Fungal cells were prepared as described for the MIC assay and seeded into a 96-well plate.
-
This compound and Fluconazole were added to the wells at a final concentration of 16 µg/mL.
-
The plate was incubated at 35°C for 24 hours.
-
10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.
-
The plate was incubated for an additional 4 hours at 37°C.
-
100 µL of a solubilization solution (e.g., 20% SDS in 50% dimethylformamide) was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was calculated as a percentage relative to the untreated control wells.
References
- 1. Non-synonymous ERG11 mutations in M. restricta and M. arunalokei: impact on azole susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular epidemiology, antifungal susceptibility, and ERG11 gene mutation of Candida species isolated from vulvovaginal candidiasis: Comparison between recurrent and non-recurrent infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Method for CRISPR/Cas9 Mutagenesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR mediated genome editing of the human fungal pathogen Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR-Mediated Genome Editing in the Human Fungal Pathogen C. albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted Genetic Changes in Candida albicans Using Transient CRISPR-Cas9 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genetic transformation of filamentous fungi by Agrobacterium tumefaciens [protocols.io]
- 10. Agrobacterium-mediated transformation of the filamentous fungus Aspergillus awamori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Genetic transformation of filamentous fungi by Agrobacterium tumefaciens · GitHub [gist.github.com]
- 13. researchgate.net [researchgate.net]
- 14. Molecular Evaluation of the mRNA Expression of the ERG11, ERG3, CgCDR1, and CgSNQ2 Genes Linked to Fluconazole Resistance in Candida glabrata in a Colombian Population [mdpi.com]
- 15. dovepress.com [dovepress.com]
- 16. A rapid colorimetric assay of fungal viability with the tetrazolium salt MTT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
Comparative Transcriptomic Analysis of Fungi Treated with Antifungal Agents: A Methodological Guide
Disclaimer: As of December 2025, publicly available transcriptomic data for a compound specifically designated "Antifungal agent 105" is not available. Therefore, this guide provides a comparative framework using well-characterized antifungal agents—Fluconazole (an azole), Amphotericin B (a polyene), and Caspofungin (an echinocandin)—to demonstrate the principles of comparative transcriptomic analysis in fungi. The data and methodologies presented are synthesized from established research on these agents in the model fungal pathogen Candida albicans. This guide is intended to serve as a template for researchers conducting similar analyses.
Introduction
The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel therapeutic agents. Transcriptomic analysis, particularly through RNA sequencing (RNA-seq), is a powerful tool for elucidating the mechanisms of action of antifungal compounds and identifying potential resistance pathways.[1][2] By comparing the global gene expression changes induced by different antifungal agents, researchers can gain insights into their distinct and overlapping effects on fungal physiology.
This guide presents a comparative transcriptomic analysis of three major classes of antifungal drugs, highlighting their impact on key cellular pathways in Candida albicans.
Comparative Performance of Antifungal Agents
The primary modes of action for the selected antifungal agents are distinct. Azoles, such as fluconazole, inhibit the synthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane.[3][4] Polyenes, like Amphotericin B, bind directly to ergosterol, leading to membrane disruption and leakage of cellular contents.[3][5] Echinocandins, including caspofungin, target the fungal cell wall by inhibiting the synthesis of β-1,3-D-glucan.[5] These different mechanisms are expected to elicit unique transcriptomic signatures.
Summary of Differentially Expressed Genes (DEGs)
The following table summarizes the typical number of differentially expressed genes observed in Candida albicans upon treatment with each antifungal agent. The values are illustrative and can vary based on experimental conditions such as drug concentration and exposure time.
| Antifungal Agent | Fungal Species | Up-regulated Genes (Count) | Down-regulated Genes (Count) | Key Affected Gene Categories |
| Fluconazole | Candida albicans | ~600 | ~400 | Ergosterol biosynthesis, Stress response, Drug efflux pumps |
| Amphotericin B | Candida albicans | ~700 | ~500 | Oxidative stress response, Ion transport, Cell wall integrity |
| Caspofungin | Candida albicans | ~500 | ~350 | Cell wall biosynthesis, Chitin synthesis, Osmotic stress response |
Key Affected Cellular Pathways
Transcriptomic data reveals the perturbation of specific cellular pathways. The table below compares the major pathways affected by each antifungal agent.
| Pathway Category | Fluconazole | Amphotericin B | Caspofungin |
| Cell Membrane | Ergosterol biosynthesis (up-regulated) | Ion transport (dysregulated), Lipid metabolism (altered) | Not a primary target |
| Cell Wall | Stress-induced remodeling | Stress-induced remodeling | β-1,3-glucan synthesis (inhibited), Chitin synthesis (compensatory up-regulation) |
| Stress Response | Oxidative and osmotic stress | Severe oxidative stress | Cell wall integrity and osmotic stress |
| Drug Resistance | Up-regulation of ABC and MFS transporters | Alterations in membrane composition | Not a primary resistance mechanism via efflux pumps |
| Mitochondrial Function | Affected due to ergosterol depletion | Direct oxidative damage | Indirectly affected by cellular stress |
Experimental Protocols
Detailed and consistent experimental design is crucial for a robust comparative transcriptomic analysis.
Fungal Strain and Culture Conditions
-
Fungal Strain: Candida albicans SC5314.
-
Growth Medium: RPMI 1640 medium buffered with MOPS.
-
Culture Conditions: Cultures are grown overnight at 30°C with shaking (200 rpm) to mid-logarithmic phase (OD600 ≈ 0.5).
Antifungal Treatment
-
The overnight culture is diluted to a starting OD600 of 0.1 in fresh pre-warmed RPMI medium.
-
Antifungal agents are added at concentrations equivalent to their respective MIC50 values (the concentration that inhibits 50% of growth).
-
Control cultures are treated with the same volume of the drug solvent (e.g., DMSO).
-
Cultures are incubated for a defined period (e.g., 4-6 hours) at 37°C.
RNA Extraction and Sequencing
-
Fungal cells are harvested by centrifugation at 4°C.
-
Total RNA is extracted using a hot phenol-chloroform method followed by a cleanup step with an RNA purification kit.
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 8).
-
An mRNA library is prepared using a poly(A) selection method, followed by fragmentation, reverse transcription, and adapter ligation.
-
Sequencing is performed on a high-throughput platform (e.g., Illumina NovaSeq) to generate 150 bp paired-end reads.
Bioinformatic Analysis
-
Quality Control: Raw sequencing reads are assessed for quality using FastQC and trimmed to remove adapters and low-quality bases with tools like Trimmomatic.
-
Alignment: Trimmed reads are aligned to the Candida albicans reference genome using a splice-aware aligner such as HISAT2 or STAR.
-
Differential Gene Expression Analysis: Gene expression levels are quantified using tools like featureCounts or Salmon. Differential expression analysis is performed using DESeq2 or edgeR in R. Genes with a |log2(Fold Change)| > 1 and a p-adjusted value < 0.05 are considered differentially expressed.
-
Functional Enrichment Analysis: Gene Ontology (GO) and KEGG pathway enrichment analyses are conducted on the list of DEGs to identify over-represented biological processes and pathways.
Visualizations
Experimental and Bioinformatic Workflow
Caption: Overview of the experimental and bioinformatic workflow for transcriptomic analysis.
Fungal Response to Ergosterol Synthesis Inhibition (Azoles)
Caption: Signaling pathway affected by azole antifungal agents like Fluconazole.
Fungal Response to Cell Wall Synthesis Inhibition (Echinocandins)
Caption: Signaling pathway affected by echinocandin antifungal agents like Caspofungin.
Conclusion
Comparative transcriptomic analysis provides a detailed view of the cellular responses to different antifungal agents. While Fluconazole primarily induces genes related to ergosterol biosynthesis and drug efflux, Amphotericin B triggers a strong oxidative stress response, and Caspofungin leads to the activation of the cell wall integrity pathway. Understanding these distinct transcriptomic signatures is essential for the development of new antifungal strategies, including combination therapies, and for monitoring the emergence of drug resistance. The workflows and data presented here offer a robust framework for the evaluation of novel compounds like "this compound" once experimental data becomes available.
References
- 1. Transcriptomic meta-analysis to identify potential antifungal targets in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptome analysis of fungicide-responsive gene expression profiles in two Penicillium italicum strains with different response to the sterol demethylation inhibitor (DMI) fungicide prochloraz - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
